Pipazethate
Description
A non-narcotic oral antitussive agent.
PIPAZETHATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
See also: this compound Hydrochloride (has salt form).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJXCOMJLLMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6056-11-7 (mono-hydrochloride) | |
| Record name | Pipazethate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176056 | |
| Record name | Pipazethate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipazethate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2167-85-3 | |
| Record name | Pipazethate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipazethate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipazethate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipazethate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipazetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPAZETHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5EK1T5V2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipazethate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pipazethate's Action on the Medullary Cough Center: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pipazethate is a non-narcotic, centrally acting antitussive agent that primarily exerts its effect by depressing the medullary cough center.[1][2] Its principal molecular target is the sigma-1 receptor, to which it binds with an IC₅₀ value of 190 nM.[3] While the precise downstream signaling cascade within the medullary neurons remains a subject of ongoing investigation, the mechanism is believed to involve the modulation of key neurotransmitter systems, including GABAergic and glutamatergic pathways, secondary to sigma-1 receptor activation.[4] This technical guide provides a comprehensive overview of the known mechanism of action of this compound on the medullary cough center, including available data on its pharmacology, relevant experimental protocols for assessing antitussive efficacy, and a review of the underlying neurophysiology.
Introduction to this compound
This compound is a 1-azaphenothiazine derivative developed for the symptomatic relief of cough.[4] Unlike opioid-based antitussives, it is a non-narcotic agent, which distinguishes its clinical application and side-effect profile. In addition to its central action on the medulla, a mild peripheral local anesthetic effect on the respiratory tract has been suggested. Despite its approval in several countries and initial use in the United States, it was later withdrawn from the U.S. market due to a lack of sufficient evidence of efficacy at the recommended dosages.
Core Mechanism of Action: Targeting the Medullary Cough Center
The cough reflex is a complex process coordinated by a central pattern generator within the brainstem, with the medullary cough center playing a pivotal role. This compound's primary antitussive effect is achieved by depressing the excitability of this center, thereby reducing the frequency and intensity of coughing.
Molecular Target: The Sigma-1 Receptor
The most specific molecular interaction identified for this compound is its binding to the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This compound exhibits a moderate affinity for the sigma-1 receptor with a reported IC₅₀ of 190 nM.
Postulated Signaling Pathways
Activation of the sigma-1 receptor by agonists can modulate various downstream signaling pathways, which in the context of the medullary cough center, is hypothesized to lead to a reduction in neuronal excitability.
-
Modulation of Ion Channels: Sigma-1 receptors are known to interact with and modulate the activity of several voltage-gated ion channels, including sodium, potassium, and calcium channels. By altering ion flux, sigma-1 receptor activation can influence neuronal membrane potential and firing rates.
-
Neurotransmitter System Modulation: A key consequence of sigma-1 receptor activation is the modulation of major neurotransmitter systems. Research on sigma-1 receptor ligands suggests an influence on both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. It is postulated that this compound, through its action on sigma-1 receptors, may enhance inhibitory GABAergic signaling or attenuate excitatory glutamatergic signaling within the nucleus tractus solitarius (NTS) and other interconnected nuclei of the medullary cough center. Some research has also described this compound as a potent GABA antagonist, suggesting a complex and potentially dose-dependent interaction with the GABAergic system.
The following diagram illustrates the proposed signaling pathway for this compound's action on a medullary neuron.
Experimental Protocols for Efficacy Assessment
The preclinical evaluation of antitussive agents like this compound typically involves in vivo animal models where coughing is induced by a chemical or mechanical stimulus. The guinea pig is a commonly used species for this purpose.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely accepted model for screening potential antitussive compounds.
-
Animals: Male Hartley guinea pigs (300-350 g) are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental environment, often in the exposure chamber, for a set period before the induction of cough.
-
Cough Induction: An aerosol of citric acid (typically 0.4 M) is delivered into a whole-body plethysmograph chamber for a defined period (e.g., 3-5 minutes).
-
Drug Administration: this compound or a vehicle control is administered via a relevant route (e.g., intraperitoneally or orally) at a specified time before the citric acid challenge.
-
Data Acquisition: The number of coughs is recorded during and after the exposure period using a combination of sound recording and analysis of characteristic changes in airflow or pressure within the plethysmograph.
-
Outcome Measures: The primary endpoints are typically the frequency of coughing and the latency to the first cough. The percentage inhibition of the cough response compared to the vehicle control group is calculated to determine the efficacy of the test compound.
The following diagram outlines the general workflow for this experimental protocol.
Quantitative Data on this compound Efficacy
A comprehensive review of the available literature reveals a notable scarcity of publicly accessible, detailed quantitative data from preclinical studies on this compound. While early clinical and experimental studies reported significant antitussive activity, subsequent evaluations, including a double-blind study comparing it to a placebo, suggested that the results with this compound were no better than with a placebo in both experimental and clinical settings of chronic cough. This lack of robust, dose-dependent efficacy data was a contributing factor to its withdrawal from the U.S. market.
For the purpose of illustrating the type of data generated in antitussive studies, the following table presents hypothetical dose-response data for a centrally acting antitussive in a guinea pig model. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Coughs (± SEM) | % Inhibition of Cough |
| Vehicle | - | 35 ± 3 | 0% |
| Compound X | 1 | 25 ± 4 | 28.6% |
| Compound X | 3 | 15 ± 3 | 57.1% |
| Compound X | 10 | 8 ± 2 | 77.1% |
| Codeine (Positive Control) | 10 | 10 ± 2 | 71.4% |
Conclusion
This compound acts as a centrally acting antitussive by depressing the medullary cough center, with its primary molecular interaction being the binding to the sigma-1 receptor. The downstream effects are likely mediated through the modulation of neurotransmitter systems, particularly GABA and glutamate, within the brainstem. While the conceptual framework for its mechanism of action is established, a significant gap exists in the availability of robust, quantitative preclinical data to substantiate its dose-dependent efficacy. Further electrophysiological and detailed neuropharmacological studies would be required to fully elucidate the precise signaling cascades and neuronal subtypes within the medullary cough center that are modulated by this compound. For drug development professionals, the history of this compound underscores the critical need for comprehensive preclinical efficacy data to support clinical development and regulatory approval.
References
Early pharmacological studies and discovery of Pipazethate
The invention relates to a process for the preparation of pipazetate of the formula (I) from 1-azaphenothiazine and phosgene in the presence of pyridine or pyridine derivatives and subsequent reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol. ... Die wässrige Phase stellt man mit wenig Natronlauge wieder auf pH 8,1 und extrahiert nochmals mit 250 ml Toluol. Die vermischten organische Phasen enthalten jetzt die Pipazetat-Base. Sie werden bei 50°C im Vakuum eingeengt. Zum Schluß werden bei wenigstens 20 mbar und 50°C Sumpftemperatur während 1 Stunde Lösungsmittel- und Pyridinreste aus der Pipazetat-Base verdampft. 175 g (1.01 mol) of piperidinoethoxyethanol and 9 ml of pyridine are then added dropwise at 50 ° C. -60 ° C. and the mixture is stirred for a further 5 hours at the same temperature. ... Then allowed to sit for 30 minutes, the lower aqueous phase is separated and extracted once with 200 ml of toluene. The aqueous phase is clarified with 8 g activated carbon (Chemviron). The solution is mixed with 830 ml of toluene and adjusted to pH 8.1 with stirring with 25% sodium hydroxide solution. Approx. 300 g (1.88 mol) are required for this. The aqueous phase is brought back to pH 8.1 with a little sodium hydroxide solution and extracted again with 250 ml of toluene. The mixed organic phases now contain the pipacetate base. They are concentrated in vacuo at 50 ° C. ... Anschließend werden 175 g (1,01 Mol) Piperidinoethoxyethanol und 9 ml Pyridin bei 50°C-60°C zugetropft und noch 5 h bei gleicher Temperatur gerührt. Man kühlt auf 25°C ab, versetzt mit 600 ml Wasser und rührt, bis die Feststoffe gelöst sind. Dann läßt man 30 Minuten absitzen, trennt die untere wässrige Phase ab und extrahiert sie einmal mit 200 ml Toluol. Die wässrige Phase wird mit 8 g Aktivkohle (Chemviron) geklärt. Die Lösung wird
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pipazethate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pipazethate hydrochloride. The information is curated for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.
Chemical Structure and Properties
This compound hydrochloride is a centrally acting antitussive agent.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][2][3]benzothiazine-10-carboxylate;hydrochloride | [4] |
| Synonyms | Pipazetate hydrochloride, Selvigon, Theratuss | [5] |
| CAS Number | 6056-11-7 | |
| Molecular Formula | C₂₁H₂₆ClN₃O₃S | |
| Molecular Weight | 435.97 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 160-161 °C | |
| Solubility | Soluble in water | |
| InChI Key | FEUBUXUFKHXRKO-UHFFFAOYSA-N | |
| SMILES | C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound hydrochloride were not available in the conducted search.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that begins with the formation of a key intermediate, 1-azaphenothiazine-10-carbonyl chloride, followed by its reaction with 2-(2-piperidinoethoxy)ethanol and subsequent conversion to the hydrochloride salt.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway of this compound hydrochloride.
Experimental Protocols
The following experimental protocols are based on procedures outlined in patent literature.
Step 1: Synthesis of 1-Azaphenothiazine-10-carbonyl chloride
-
Reactants and Reagents:
-
1-Azaphenothiazine
-
Toluene
-
Pyridine
-
Phosgene
-
Nitrogen gas
-
-
Procedure:
-
A mixture of 1-azaphenothiazine (1.0 mol) and toluene (1.1 L) is azeotropically dewatered.
-
After cooling the mixture to 30°C, pyridine (1.1 mol) is added.
-
Phosgene (1.32 mol) is introduced into the reaction flask over 1.2 hours, maintaining the reaction temperature between 55°C and 58°C by cooling.
-
The reaction mixture is stirred at 55°C for an additional 1.5 hours.
-
Excess phosgene is removed by purging with nitrogen gas at 50-60°C.
-
Step 2: Synthesis of this compound Base
-
Reactants and Reagents:
-
1-Azaphenothiazine-10-carbonyl chloride (from Step 1)
-
2-(2-piperidinoethoxy)ethanol
-
Pyridine
-
-
Procedure:
-
To the reaction mixture from Step 1, 2-(2-piperidinoethoxy)ethanol (1.01 mol) and a small amount of pyridine are added dropwise at 50-60°C.
-
The mixture is stirred for 5 hours at the same temperature.
-
Step 3: Isolation and Purification of this compound Hydrochloride
-
Reactants and Reagents:
-
This compound base (from Step 2)
-
Isopropanol
-
Isopropanolic hydrochloric acid
-
-
Procedure:
-
The crude this compound base is isolated.
-
The base is dissolved in isopropanol at 50°C.
-
The pH of the solution is adjusted to 5.8 with isopropanolic hydrochloric acid.
-
The solution is cooled to 0°C and allowed to stand for 12 hours to facilitate precipitation.
-
The precipitated this compound hydrochloride is collected by filtration.
-
The product is dried under vacuum at 50°C.
-
For further purification, the this compound hydrochloride can be recrystallized from isopropanol.
-
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound hydrochloride.
Table 2: Synthesis Yields
| Step | Product | Yield |
| 2 | This compound Base | ~95% |
| 3 | This compound Hydrochloride (after precipitation) | ~86% |
| 3 | This compound Hydrochloride (after recrystallization) | ~83% |
Mechanism of Action
This compound hydrochloride functions as a centrally acting antitussive by depressing the cough center in the medulla oblongata. It is considered a non-narcotic cough suppressant. While the precise molecular pathways are still under investigation, it is believed to involve the modulation of neurotransmitter release and receptor sensitivity within the cough reflex arc. Some studies suggest an interaction with sigma-1 receptors may contribute to its antitussive effects.
Caption: Proposed mechanism of action of this compound hydrochloride.
Conclusion
This technical guide has detailed the chemical structure, properties, and a robust synthesis protocol for this compound hydrochloride, consolidating information for researchers and professionals in drug development. The provided experimental procedures and quantitative data offer a solid foundation for the laboratory synthesis of this compound. Further research into its precise molecular interactions within the central nervous system will continue to refine our understanding of its therapeutic action.
References
- 1. pipazetate hydrochloride | 6056-11-7 [amp.chemicalbook.com]
- 2. pipazetate hydrochloride | 6056-11-7 [chemicalbook.com]
- 3. This compound | 2167-85-3 [chemicalbook.com]
- 4. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS 6056-11-7: this compound hydrochloride | CymitQuimica [cymitquimica.com]
Investigating the Sigma-1 Receptor Binding Affinity of Pipazethate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate, a non-narcotic antitussive agent, has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein with significant implications in a variety of neurological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor, including quantitative data, detailed experimental methodologies for affinity determination, and a visualization of the relevant signaling pathways. The provided information is intended to support further research and drug development efforts targeting the sigma-1 receptor.
Quantitative Binding Affinity of this compound for the Sigma-1 Receptor
The primary quantitative measure of this compound's binding affinity for the sigma-1 receptor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the sigma-1 receptor.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | Sigma-1 | IC50 | 190 | [1] |
This moderate binding affinity suggests that this compound can interact with the sigma-1 receptor at pharmacologically relevant concentrations, which may contribute to its overall mechanism of action.
Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity
The determination of the binding affinity of a compound for the sigma-1 receptor is typically achieved through competitive radioligand binding assays. The following is a detailed, generalized protocol based on standard methodologies employed in the field. The specific details for the determination of this compound's IC50 value of 190 nM are reported to have been originally described by Musacchio and Klein (1988) in their study on dextromethorphan binding sites in the guinea pig brain[1].
Principle of the Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.
Materials and Reagents
-
Tissue/Cell Preparation: Guinea pig brain homogenate is a common source due to its high density of sigma-1 receptors. Alternatively, cell lines overexpressing the human sigma-1 receptor (e.g., HEK293 cells) can be used.
-
Radioligand: [³H]-(+)-Pentazocine is a commonly used selective radioligand for the sigma-1 receptor.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or unlabeled (+)-pentazocine) is used to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or similar vacuum filtration system.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Membrane Preparation: Homogenize the tissue (e.g., guinea pig brain) in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is resuspended in fresh buffer.
-
Assay Setup: In a series of test tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation and [³H]-(+)-pentazocine.
-
Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition: Membrane preparation, [³H]-(+)-pentazocine, and increasing concentrations of this compound.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.
-
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.
References
Pipazethate's Enigmatic Role as a Putative GABA Antagonist in Neuronal Pathways: A Technical Examination
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following document explores the theoretical role of pipazethate as a Gamma-Aminobutyric Acid (GABA) antagonist. It is critical to note that while some literature contains passing references to this activity, there is a significant lack of direct, empirical evidence in peer-reviewed studies to substantiate this claim. This guide, therefore, synthesizes the known pharmacology of this compound with established methodologies for characterizing GABA antagonists to provide a framework for potential future investigation.
Introduction
This compound is a centrally acting antitussive agent, primarily recognized for its cough-suppressant properties.[1][2][3][4] Its mechanism of action is thought to involve the modulation of neurotransmitters within the brain's cough center.[2] However, intriguing, albeit unverified, mentions in some pharmacological texts suggest that this compound may also act as a potent GABA antagonist. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its antagonism leads to increased neuronal excitability. The potential for a compound to simultaneously modulate central cough reflexes and GABAergic transmission presents a complex pharmacological profile worthy of investigation.
This technical guide will delve into the known pharmacology of this compound, detail the hypothetical experimental protocols required to definitively assess its GABA antagonist activity, and visualize the potential neuronal pathways involved.
Known Pharmacology of this compound
This compound's established pharmacological activity is as a non-narcotic, centrally acting antitussive. Clinical trials have evaluated its efficacy in this capacity, though some studies suggest it is no more effective than a placebo.
In addition to its antitussive effects, this compound is known to be a ligand for the sigma-1 receptor, an intracellular chaperone protein involved in various cellular functions. The implications of this interaction for its overall pharmacological profile are not fully elucidated but may contribute to its effects on the CNS.
Toxicity reports associated with this compound overdose highlight neurological symptoms such as somnolence, disturbed sensorium, and seizures, as well as cardiovascular and respiratory disturbances. The manifestation of seizures could be consistent with a GABA antagonist effect, as reduced GABAergic inhibition can lead to hyperexcitability and convulsions. However, this is speculative without direct evidence.
Investigating the Putative GABA Antagonist Activity of this compound: Experimental Protocols
To rigorously assess the potential of this compound as a GABA antagonist, a series of established in vitro and electrophysiological assays would be necessary. The following protocols are standard in the field for characterizing the interaction of a novel compound with the GABAergic system.
Radioligand Binding Assays
This method is used to determine if and with what affinity this compound binds to GABA receptors.
Objective: To quantify the binding affinity of this compound for GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex, hippocampus) or from cell lines expressing specific recombinant GABAA receptor subunit combinations.
-
Assay: The membranes are incubated with a radiolabeled ligand known to bind to a specific site on the GABAA receptor (e.g., [³H]muscimol for the GABA binding site, or [³H]flunitrazepam for the benzodiazepine site).
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the binding affinity of this compound for the receptor.
Table 1: Hypothetical Quantitative Data from Radioligand Binding Assays
| Radioligand | Receptor Site | This compound IC₅₀ (nM) | This compound Kᵢ (nM) |
| [³H]Muscimol | GABAA Agonist Site | To be determined | To be determined |
| [³H]SR95531 | GABAA Antagonist Site | To be determined | To be determined |
| [³H]Flunitrazepam | Benzodiazepine Site | To be determined | To be determined |
Electrophysiological Assays (Patch-Clamp)
This technique directly measures the effect of this compound on the function of GABAA receptors.
Objective: To determine if this compound inhibits GABA-induced currents in neurons.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing recombinant GABAA receptors.
-
GABA Application: A known concentration of GABA is applied to the cell to elicit an inward chloride current (IGABA).
-
This compound Application: this compound is co-applied with GABA, and any change in the amplitude of IGABA is measured.
-
Dose-Response Analysis: A dose-response curve is generated by applying increasing concentrations of this compound in the presence of a fixed concentration of GABA.
-
Data Analysis: The concentration of this compound that inhibits 50% of the GABA-induced current (IC₅₀) is calculated. This provides a measure of the functional antagonist potency of this compound.
Table 2: Hypothetical Quantitative Data from Electrophysiological Assays
| Cell Type | GABA Concentration (µM) | This compound IC₅₀ (µM) | Type of Antagonism |
| Cultured Hippocampal Neurons | 10 | To be determined | Competitive/Non-competitive |
| HEK293 cells expressing α₁β₂γ₂ GABAARs | 10 | To be determined | Competitive/Non-competitive |
Potential Signaling Pathways and Mechanisms
Should this compound be confirmed as a GABA antagonist, it would exert its effects by interfering with the canonical inhibitory signaling pathway of GABA in the CNS.
GABAA Receptor Signaling Pathway
The binding of GABA to its ionotropic GABAA receptor opens a chloride ion channel, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory postsynaptic potential (IPSP).
Caption: Simplified GABAergic signaling pathway at the synapse.
Hypothetical Action of this compound as a GABA Antagonist
A competitive antagonist would bind to the same site as GABA on the GABAA receptor, preventing GABA from binding and activating the channel. A non-competitive antagonist would bind to a different (allosteric) site on the receptor to prevent its activation, even when GABA is bound.
Caption: Hypothetical competitive antagonism of the GABA_A receptor by this compound.
Experimental Workflow for Characterization
A logical workflow would be essential to systematically investigate the purported GABA antagonist properties of this compound.
Caption: A proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
The potential role of this compound as a GABA antagonist remains an open and intriguing question. While its primary clinical application has been as an antitussive, the anecdotal suggestions of GABAergic activity, coupled with a toxicological profile that includes seizures, warrant a more thorough investigation. The experimental framework outlined in this document provides a clear path forward for researchers to systematically explore this possibility.
Should this compound be confirmed as a GABA antagonist, it would necessitate a re-evaluation of its mechanism of action and its place in pharmacology. Further studies would be required to determine its subtype selectivity for GABAA receptors, the nature of its antagonism, and the in vivo consequences of this activity at therapeutic and supratherapeutic doses. Such research would not only clarify the pharmacological profile of this existing drug but could also provide insights into the complex interplay between central cough suppression and global CNS inhibition.
References
Historical development and clinical use of Pipazethate as a cough suppressant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate, a 1-azaphenothiazine derivative, emerged in the mid-20th century as a novel, non-narcotic antitussive agent. Developed with the aim of providing a cough suppressant devoid of the undesirable side effects associated with opioid-based medications, it was briefly marketed under brand names such as Theratuss and Selvigon. This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical use of this compound. It delves into the preclinical and clinical data that ultimately led to its withdrawal from the U.S. market due to a lack of demonstrated efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antitussive drugs, offering insights into the evaluation and challenges of bringing such agents to market.
Historical Development
This compound was developed as a synthetic drug with the goal of providing relief from symptomatic cough in various acute and chronic respiratory conditions.[1] Its development was part of a broader movement in pharmacology to create effective medications without the addictive potential and other adverse effects of opioids like codeine.
The drug, chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b][2][3]benzothiazine-10-carboxylate, was approved by the U.S. Food and Drug Administration (FDA) in 1962 under the brand name Theratuss, based on evidence of its safety.[1][2] However, its time on the market was short-lived. In 1972, the manufacturer, Bristol Myers Squibb, withdrew this compound from the U.S. market after failing to provide sufficient evidence of its efficacy. Subsequent clinical studies had shown that at recommended dosages, this compound did not significantly decrease cough frequency compared to a placebo. Despite its withdrawal from the U.S. market, this compound has continued to be used in some developing countries.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 1-azaphenothiazine. This key intermediate is also utilized in the synthesis of other pharmaceutical agents like Prothipendyl and Isothipendyl.
The synthesis pathway can be summarized as follows:
-
Formation of 1-Azaphenothiazine-10-carbonyl chloride: 1-azaphenothiazine is reacted with phosgene. This reaction forms the reactive intermediate, 1-azaphenothiazine-10-carbonyl chloride.
-
Esterification: The newly formed carbonyl chloride is then reacted with 2-[2-(piperidyl)ethoxy]ethanol. This step results in the formation of the ester, this compound.
A patented process for the preparation of this compound describes the reaction of 1-azaphenothiazine with phosgene in the presence of pyridine or pyridine derivatives, followed by the reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol.
Mechanism of Action
This compound is classified as a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is the depression of the medullary cough center in the brainstem, which is responsible for initiating the cough reflex.
At the molecular level, the pharmacology of this compound is complex and not fully elucidated. It is known to bind to the sigma-1 receptor with an IC₅₀ value of 190 nM. The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, and its interaction with this compound is thought to contribute to the drug's antitussive effects.
Furthermore, some research suggests that this compound may act as a potent GABA antagonist. By inhibiting the action of GABA, an inhibitory neurotransmitter, this compound could potentially increase neuronal excitability in certain pathways, although how this relates to cough suppression is not entirely clear.
In addition to its central effects, this compound is also thought to possess a mild local anesthetic effect on the respiratory tract, which may contribute to its cough-suppressing properties by reducing irritation in the airways.
Clinical Use and Efficacy
This compound was clinically investigated for its efficacy as a cough suppressant in both patients with existing cough and in healthy volunteers in whom cough was experimentally induced.
Clinical Trials
A notable double-blind study compared this compound with a placebo in 70 patients with cough and 41 healthy subjects. The study utilized the Bickerman and Barach method to experimentally induce cough in the healthy volunteers. The results of this trial indicated that this compound was no more effective than the placebo in reducing cough in either the patient group or the experimental cough model.
| Study Population | Intervention | Outcome | Reference |
| 70 patients with cough | This compound vs. Placebo | No significant difference in cough reduction | |
| 41 healthy subjects (induced cough) | This compound vs. Placebo | No significant difference in cough reduction |
Adverse Effects
Infrequent side effects associated with this compound use have been reported and include:
-
Nausea
-
Vomiting
-
Drowsiness
-
Fatigue
-
Rash
-
Tachycardia
-
Seizures (in large doses)
Experimental Protocols
Induction of Experimental Cough (Bickerman and Barach Method)
The method developed by Bickerman and Barach was a key tool in the clinical evaluation of antitussive agents, including this compound. This protocol involves the inhalation of a citric acid aerosol to induce a cough response in human subjects.
Detailed Methodology:
-
Tussigenic Agent: A 10% to 20% solution of citric acid in saline is typically used.
-
Aerosol Generation: The citric acid solution is nebulized to create a fine aerosol.
-
Inhalation: The subject inhales the aerosol for a predetermined period.
-
Cough Counting: The number of coughs produced during and immediately after inhalation is recorded.
-
Antitussive Evaluation: The protocol is performed before and after the administration of the antitussive agent or placebo to assess the change in cough response.
Conclusion
This compound represents a noteworthy chapter in the history of antitussive drug development. Its journey from a promising non-narcotic alternative to its eventual withdrawal from the U.S. market underscores the critical importance of robust clinical efficacy data in the pharmaceutical industry. While its mechanism of action, involving the medullary cough center and sigma-1 receptors, remains a subject of scientific interest, the lack of demonstrable clinical benefit ultimately sealed its fate in major markets. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the rigorous standards and challenges inherent in the development of new therapeutic agents.
References
The Structure-Activity Relationship of Pipazethate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate, a non-narcotic antitussive agent, exerts its effects primarily through interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It details the key structural motifs essential for its antitussive activity, explores potential modifications to its core components, and outlines the experimental protocols for evaluating the efficacy of such analogs. Furthermore, this guide elucidates the downstream signaling pathways associated with sigma-1 receptor activation in the context of cough suppression, offering a comprehensive resource for the rational design of novel antitussive agents.
Introduction to this compound
This compound is a centrally acting cough suppressant belonging to the azaphenothiazine class of compounds.[2][3][4] Unlike opioid-based antitussives, it is a non-narcotic agent, which mitigates the risk of addiction and respiratory depression.[1] The primary mechanism of action of this compound is the depression of the medullary cough center in the brainstem. At the molecular level, this is achieved through its binding to the sigma-1 receptor with an IC₅₀ value of 190 nM. This interaction is believed to be a key contributor to its antitussive effects.
Core Structure and Pharmacophore of this compound
The chemical structure of this compound, 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b]benzothiazine-10-carboxylate, can be dissected into four key pharmacophoric components:
-
The Azaphenothiazine Core: This tricyclic system is crucial for the overall topology of the molecule and its interaction with the receptor.
-
The Carboxylate Linker: This ester group connects the azaphenothiazine core to the side chain.
-
The Ethoxyethyl Spacer: This flexible chain provides the appropriate distance and orientation between the core and the basic amine.
-
The Terminal Piperidine Ring: This basic nitrogen-containing heterocycle is a common feature in many centrally acting drugs and is critical for receptor binding.
Structure-Activity Relationship (SAR) Analysis
While specific quantitative SAR data for a wide range of this compound derivatives is not extensively available in public literature, a qualitative SAR can be inferred from the broader knowledge of sigma-1 receptor ligands and other antitussive agents. The following sections discuss the hypothetical impact of structural modifications on the antitussive activity.
Modifications of the Azaphenothiazine Core
The tricyclic azaphenothiazine core is a critical anchor for the molecule. Modifications to this ring system, such as the introduction of electron-withdrawing or electron-donating groups, or altering the position of the nitrogen atom, would be expected to significantly impact the electronic distribution and conformation of the molecule, thereby affecting its binding affinity for the sigma-1 receptor.
Alterations to the Linker and Spacer
The nature of the linker and the length of the spacer chain are critical for optimal interaction with the receptor. Changes in the length of the ethoxyethyl chain could alter the distance between the tricyclic core and the basic piperidine nitrogen, potentially leading to a decrease in activity. Replacing the ester linker with more stable amide or ether linkages could improve the metabolic stability of the derivatives.
Substitution on the Piperidine Ring
The basic nitrogen of the piperidine ring is likely involved in a key ionic interaction with an acidic residue in the binding pocket of the sigma-1 receptor. Alkyl substitutions on the piperidine ring could introduce steric hindrance and affect this interaction. The replacement of the piperidine ring with other basic moieties like pyrrolidine or morpholine would likely alter the pKa and conformational flexibility, leading to changes in binding affinity and activity.
Representative Quantitative SAR Data for Sigma-1 Receptor Agonists
To illustrate the principles of SAR for antitussive sigma-1 receptor agonists, the following table presents representative data for a series of structurally related compounds. Note: These are not direct derivatives of this compound but serve to demonstrate the impact of structural modifications on antitussive potency in a relevant chemical space.
| Compound ID | R1 Group | R2 Group | σ1 Receptor Binding Affinity (Ki, nM) | Antitussive Activity (ED50, mg/kg) |
| A1 | -H | -H | 15.2 | 10.5 |
| A2 | -CH3 | -H | 12.8 | 8.2 |
| A3 | -Cl | -H | 8.5 | 5.1 |
| A4 | -H | -OCH3 | 25.6 | 15.8 |
| A5 | -H | -CF3 | 9.1 | 6.3 |
This table is a hypothetical representation to illustrate SAR principles and is not derived from a single, specific study on this compound derivatives.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives generally involves the preparation of the azaphenothiazine core, followed by its coupling with a suitable side chain.
General Synthesis of the Azaphenothiazine Core
The 1,4-benzothiazine ring system, a key component of the azaphenothiazine core, can be synthesized through the reaction of 2-aminothiophenol with various substrates such as α-haloketones, alkenes, or 1,3-dicarbonyl compounds.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 1-azaphenothiazine with phosgene to form the 10-carbonyl chloride intermediate. This is followed by esterification with 2-(2-(piperidin-1-yl)ethoxy)ethanol to yield this compound.
Signaling Pathways in Cough Suppression
The antitussive effect of this compound is initiated by its binding to the sigma-1 receptor in the medullary cough center. This binding event triggers a cascade of downstream signaling events that ultimately lead to the suppression of the cough reflex.
Upon agonist binding, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This dissociation allows the sigma-1 receptor to translocate and interact with various ion channels and signaling proteins. Key downstream effects include the modulation of calcium signaling, interaction with G-proteins, and regulation of various kinase pathways such as the MAPK/ERK pathway. These signaling events are thought to reduce the excitability of the neurons in the cough center, making them less responsive to afferent stimuli from the airways.
Experimental Protocols
The evaluation of the antitussive activity of this compound derivatives is typically performed using animal models of induced cough. The citric acid-induced cough model in guinea pigs is a widely accepted and reliable method.
Citric Acid-Induced Cough in Guinea Pigs
Objective: To assess the antitussive efficacy of test compounds by measuring the reduction in the number of coughs induced by citric acid inhalation.
Animals: Male Dunkin-Hartley guinea pigs (350-400 g) are used for the study. The animals are acclimatized for at least one week before the experiment.
Procedure:
-
Animals are placed in a transparent plethysmograph chamber and exposed to an aerosol of 0.4 M citric acid for 5 minutes, generated by a nebulizer.
-
The number of coughs is counted by trained observers for a 15-minute period following the exposure.
-
The test compounds or vehicle are administered orally or intraperitoneally at predetermined doses.
-
After a specific pretreatment time (e.g., 1 hour), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recounted.
-
The percentage inhibition of cough is calculated for each animal.
Data Analysis: The results are expressed as the mean ± SEM. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered significant.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.
Method: Radioligand competition binding assays are commonly used.
Procedure:
-
Membrane preparations from tissues expressing the sigma-1 receptor (e.g., guinea pig brain) are incubated with a radiolabeled sigma-1 ligand, such as [³H]-(+)-pentazocine.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).
Conclusion
The antitussive activity of this compound and its derivatives is intrinsically linked to their interaction with the sigma-1 receptor. The azaphenothiazine core, the nature of the linker and spacer, and the terminal basic amine are all critical determinants of this activity. A thorough understanding of the SAR of this class of compounds, guided by robust experimental evaluation, is essential for the design of novel, potent, and safe non-narcotic antitussive agents. The signaling pathways and experimental protocols detailed in this guide provide a solid framework for future research and development in this therapeutic area.
References
Pipazethate: A Comprehensive Pharmacological Profile Beyond Antitussive Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate, a centrally acting antitussive agent, has a pharmacological profile that extends beyond its well-documented effects on the cough reflex. This technical guide provides an in-depth analysis of its interactions with various components of the central and peripheral nervous systems, as well as the cardiovascular system. Notably, this compound is a ligand for the sigma-1 receptor and exhibits properties of a GABA receptor antagonist. Furthermore, clinical observations from toxicology reports suggest a quinidine-like effect on cardiac ion channels, indicating a potential for proarrhythmic events. Its local anesthetic properties also point to an interaction with voltage-gated sodium channels. This document aims to consolidate the available pharmacological data, detail relevant experimental methodologies, and present the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a non-narcotic compound primarily recognized for its antitussive properties, which are attributed to its depressive action on the medullary cough center.[1] However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity. This guide delves into the non-antitussive effects of this compound, focusing on its interactions with the sigma-1 receptor, GABAergic systems, cardiac ion channels, and its local anesthetic actions. A detailed examination of these properties is crucial for a complete safety and efficacy assessment and for exploring potential alternative therapeutic applications.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological interactions of this compound. It is important to note that while some interactions are well-characterized with specific binding affinities, others are inferred from clinical observations and require further quantitative investigation.
| Target | Parameter | Value | Notes |
| Sigma-1 Receptor | IC50 | 190 nM | Indicates significant binding affinity.[2] |
| GABAA Receptor | - | Potent Antagonist | Quantitative data (IC50/Ki) is not available in the public domain.[1] |
| hERG Potassium Channel | - | Implied Blockade | Inferred from clinical reports of QT prolongation and Torsade de Pointes; direct IC50 value is not available. |
| Voltage-gated Sodium Channels (e.g., Nav1.5) | - | Implied Blockade | Inferred from local anesthetic effects and quinidine-like action; direct IC50 value is not available. |
| Dopamine Receptors | - | No data available | |
| Serotonin Receptors | - | No data available | |
| Opioid Receptors | - | No data available |
Key Pharmacological Effects Beyond Antitussive Action
Sigma-1 Receptor Binding
This compound is an antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] This interaction is significant, with an IC50 value of 190 nM.[2] Sigma-1 receptors are implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity. The antagonism of this receptor by this compound could contribute to both its therapeutic and adverse effects.
References
Preliminary In Vitro Evaluation of Pipazethate's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Putative Mechanisms of Action and In Vitro Evaluation Strategies
Based on available literature, the antitussive and off-target effects of Pipazethate may be attributed to its interaction with several molecular targets. A comprehensive in vitro evaluation would focus on quantifying these interactions.
Antitussive Activity (Central Action)
This compound is known to act on the medullary cough center.[1] Its antitussive effect is likely mediated through the modulation of neurotransmitter systems within the central nervous system. Two potential targets have been suggested:
-
GABA Receptor Antagonism: this compound has been described as a potent GABA antagonist. Antagonism of GABAergic inhibition in the cough center could lead to a suppression of the cough reflex.
-
Sigma-1 Receptor Binding: A notable affinity for the sigma-1 receptor has also been reported. The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation can influence neuronal excitability.
Cardiovascular Effects ("Quinidine-like" Action)
Reports of a "quinidine-like action" suggest that this compound may affect cardiac ion channels, potentially leading to arrhythmias and QT interval prolongation.[2] The primary ion channels of interest for a compound with such a profile are:
-
hERG (Kv11.1) Potassium Channel: Blockade of the hERG channel is a common cause of drug-induced QT prolongation.
-
Voltage-Gated Sodium Channels (e.g., Nav1.5): Inhibition of the cardiac sodium channel can affect cardiac conduction.
Potential Anticholinergic and Local Anesthetic Effects
The chemical structure of this compound suggests the possibility of anticholinergic and local anesthetic activities, which are common features of centrally acting drugs.
-
Muscarinic Receptor Binding: Interaction with muscarinic acetylcholine receptors could contribute to both therapeutic and side effect profiles.
-
Voltage-Gated Sodium Channel Blockade: Inhibition of neuronal sodium channels is the primary mechanism of local anesthetics.
Data Presentation
While specific quantitative data for this compound is largely unavailable in the public domain, the following tables illustrate how such data, once generated through the experimental protocols outlined in Section 3, should be structured for clear comparison.
Table 1: Receptor Binding Affinities of this compound
| Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Hill Slope |
| GABAA | [3H]-Muscimol | Rat whole brain | Data not available | Data not available | Data not available |
| Sigma-1 | [3H]-(+)-Pentazocine | Rat liver | Data not available | Data not available | Data not available |
| Muscarinic M1 | [3H]-Pirenzepine | Human recombinant | Data not available | Data not available | Data not available |
| Muscarinic M2 | [3H]-AF-DX 384 | Human recombinant | Data not available | Data not available | Data not available |
| Muscarinic M3 | [3H]-4-DAMP | Human recombinant | Data not available | Data not available | Data not available |
Table 2: In Vitro Electrophysiological Effects of this compound on Key Ion Channels
| Ion Channel | Cell Line | Experimental Condition | IC50 (µM) | Hill Slope | Notes |
| hERG (Kv11.1) | HEK293 | Voltage clamp | Data not available | Data not available | Assessed for potential QT prolongation liability. |
| Nav1.5 | HEK293 | Voltage clamp | Data not available | Data not available | Assessed for effects on cardiac conduction. |
| Nav1.7 | HEK293 | Voltage clamp | Data not available | Data not available | Assessed for local anesthetic potential. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to evaluate the in vitro biological activity of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound for its target receptors.
Objective: To determine the inhibition constant (Ki) and/or the half-maximal inhibitory concentration (IC50) of this compound at GABAA, sigma-1, and muscarinic receptors.
General Protocol (Competitive Binding):
-
Membrane Preparation:
-
For endogenous receptors, tissues (e.g., rat brain, liver) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.
-
For recombinant receptors, cells stably expressing the target receptor (e.g., HEK293, CHO) are harvested and membranes are prepared similarly.
-
Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-Muscimol for GABAA), and varying concentrations of unlabeled this compound.
-
Total binding is determined in the absence of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiology (Patch-Clamp)
This technique is used to measure the effect of this compound on the function of ion channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on key cardiac and neuronal ion channels.
General Protocol (Whole-Cell Voltage Clamp):
-
Cell Culture:
-
Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG or Nav1.5).
-
Culture the cells on glass coverslips until they are ready for recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Use a micropipette filled with an intracellular solution to form a high-resistance seal ("giga-seal") with the membrane of a single cell.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Apply a specific voltage protocol to the cell to elicit ionic currents through the channel of interest. The protocol will depend on the channel being studied (e.g., a depolarizing step to activate sodium channels, a specific pulse sequence to measure hERG tail current).
-
Record the resulting currents using a patch-clamp amplifier.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing a known concentration of this compound.
-
Record the currents in the presence of the compound.
-
Perform a washout by perfusing with the drug-free solution to check for reversibility.
-
Repeat with multiple concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude or the tail current amplitude in the absence and presence of each concentration of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While this compound has a history of clinical use as an antitussive, its detailed in vitro pharmacological profile remains to be fully elucidated in publicly accessible literature. This guide provides a framework for the systematic in vitro evaluation of this compound's biological activity, focusing on its putative mechanisms of action. The experimental protocols described herein represent the standard methodologies used in drug discovery and development to characterize the interaction of a compound with its molecular targets. The generation of quantitative data from these assays would be essential for a comprehensive understanding of this compound's efficacy and safety profile at the molecular level. Researchers are encouraged to use this guide as a starting point for the in-depth investigation of this compound and other centrally acting antitussive agents.
References
Methodological & Application
Application Notes & Protocols: Spectrophotometric Determination of Pipazethate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pipazethate Hydrochloride (PiCl) is a non-narcotic antitussive agent utilized in various pharmaceutical formulations to suppress cough.[1][2] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of this compound in its dosage forms. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, a widely accessible and cost-effective analytical technique. The described methods are based on different chemical reactions, including redox reactions and ion-pair complex formation, offering flexibility in application depending on laboratory resources and sample matrices.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various spectrophotometric methods for the determination of this compound Hydrochloride.
Table 1: Redox Reaction-Based Methods
| Method Type | Reagents | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (ng cm⁻²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Oxidation with KMnO₄ | ||||||||
| Method A | KMnO₄, Amaranth Dye | 521 | 2.0 - 16 | 1.484 x 10⁴ | 29.36 | - | 0.99 | |
| Method B | KMnO₄, Acid Orange II | 485 | 2.0 - 14 | - | - | - | 0.53 | |
| Method C | KMnO₄, Indigocarmine | 610 | - | 1.062 x 10⁴ | 41.03 | - | 0.69 | |
| Method D | KMnO₄, Methylene Blue | 664 | - | - | - | - | 0.60 | |
| Oxidation with Fe³⁺ | ||||||||
| Method A | Fe³⁺, o-phenanthroline | 510 | 0.5 - 8 | - | - | - | - | |
| Method B | Fe³⁺, bipyridyl | 522 | 2 - 16 | - | - | - | - | |
| Reduction of Fe(III) | ||||||||
| Method C | Fe(III), Ferricyanide | 750 | 3 - 15 | - | - | - | - |
Table 2: Ion-Pair Complex Formation Method
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ L cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Chromazurol S | 512 | 12 - 92 | 3.4 x 10² | 3.36 | 11.2 |
Experimental Protocols
Method 1: Indirect Spectrophotometry through Redox Reaction with Potassium Permanganate
This method is based on the oxidation of this compound HCl by a known excess of potassium permanganate (KMnO₄) in an acidic medium. The unreacted permanganate is then determined by measuring the decrease in absorbance of a dye.
1.1. Reagents and Solutions:
-
This compound HCl Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of pure this compound HCl in double-distilled water.
-
Potassium Permanganate (KMnO₄) Solution (5.0 x 10⁻⁴ M): Prepare by dissolving the required amount of KMnO₄ in double-distilled water.
-
Sulfuric Acid (H₂SO₄) Solution (2.0 M): Prepare by careful dilution of concentrated sulfuric acid.
-
Dye Solutions (5.0 x 10⁻⁴ M): Prepare individual solutions of Amaranth, Acid Orange II, Indigocarmine, and Methylene Blue in double-distilled water.
1.2. Instrumentation:
-
UV-Visible Spectrophotometer with 10 mm matched quartz cells.
1.3. Standard Procedure:
-
Into a series of 10 mL calibrated flasks, pipette a 1.0 mL aliquot of the this compound HCl solution (100 µg/mL).
-
Add 0.5 mL of 2.0 M H₂SO₄ to acidify the solution.
-
Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄.
-
Heat the mixture in a water bath at 60 ± 2°C for 5.0 minutes.
-
Cool the mixture to room temperature.
-
Add the specified volume of the selected dye solution (e.g., 1.0 mL of Amaranth).
-
Complete the volume to 10 mL with double-distilled water.
-
Measure the absorbance of the solution at the corresponding maximum wavelength (λmax) against a reagent blank.
1.4. Sample Preparation (Tablets):
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of double-distilled water and sonicate for 15 minutes.
-
Dilute to the mark with double-distilled water and mix well.
-
Filter the solution and use the filtrate for the analysis following the standard procedure.
Method 2: Ion-Pair Complex Formation with Chromazurol S
This method involves the formation of a colored ion-pair complex between the cationic this compound HCl and the anionic dye, Chromazurol S. The complex is then extracted into an organic solvent for spectrophotometric measurement.
2.1. Reagents and Solutions:
-
This compound HCl Standard Solution (0.4 mg/mL): Prepare by dissolving pure this compound HCl in double-distilled water.
-
Chromazurol S Solution: Prepare a solution of the dye in double-distilled water.
-
Methylene Chloride: Analytical grade.
-
Anhydrous Sodium Sulphate.
2.2. Instrumentation:
-
UV-Visible Spectrophotometer with 10 mm matched quartz cells.
-
Separating funnels (50 mL).
2.3. Standard Procedure:
-
Transfer aliquots (0.3-2.3 mL) of the standard this compound HCl solution (0.4 mg/mL) into a series of 50 mL separating funnels to obtain concentrations in the range of 12-92 µg/mL.
-
Add 1 mL of the Chromazurol S dye solution.
-
Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.
-
Add 10 mL of methylene chloride and shake the funnel vigorously for 2 minutes.
-
Allow the two phases to separate completely.
-
Dehydrate the organic layer by passing it through anhydrous sodium sulphate.
-
Measure the absorbance of the organic layer at 512 nm against a blank prepared similarly without the drug.
2.4. Sample Preparation (Spiked Human Urine):
-
Dilute collected human urine 1:1 with distilled water.
-
In a 50 mL separating funnel, place 1.0 mL of the diluted urine.
-
Spike with a known concentration of this compound HCl.
-
Proceed with the standard procedure for ion-pair complex formation and extraction.
-
Determine the absolute recovery by comparing the absorbance of the treated urine sample with that of a pure drug solution of the same concentration.
Method 3: Redox Reaction with Fe(III) and Complex Formation
This set of methods is based on the reduction of Fe(III) to Fe(II) by this compound HCl. The resulting Fe(II) then reacts with a complexing agent to form a colored product.
3.1. Reagents and Solutions:
-
This compound HCl Standard Solution (appropriate concentration for each method).
-
Method A (o-phenanthroline):
-
Ferric Chloride (FeCl₃) solution.
-
o-phenanthroline solution.
-
Acetate buffer solution (pH 4.5).
-
-
Method B (bipyridyl):
-
Ferric Chloride (FeCl₃) solution.
-
2,2'-bipyridyl solution.
-
Acetate buffer solution (pH 4.5).
-
-
Method C (Ferricyanide):
-
Ferric Chloride (FeCl₃) solution (0.2%).
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (0.2%).
-
Sulfuric Acid (H₂SO₄) solution (10 M).
-
3.2. Instrumentation:
-
UV-Visible Spectrophotometer with 10 mm matched quartz cells.
3.3. Standard Procedure (Method C - Prussian Blue Formation):
-
Into a series of 10 mL calibrated flasks, transfer different aliquots of the standard this compound HCl solution.
-
Add 2 mL each of 0.2% FeCl₃ and 0.2% K₃[Fe(CN)₆] to each flask and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 1 mL of 10 M H₂SO₄ to each flask.
-
Dilute to the mark with double-distilled water and mix thoroughly.
-
Measure the absorbance of the resulting Prussian blue solution at 750 nm against a reagent blank.
Visualizations
Caption: Workflow for Redox-Based Spectrophotometric Analysis.
References
- 1. Extractive Colourimetric Determination of this compound HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Spectrophotometric Determination of this compound HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pipazethate
Application Note and Protocol
This document provides a detailed application note and protocol for the analysis of Pipazethate using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a centrally acting cough suppressant. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This document outlines established HPLC methods, including chromatographic conditions, validation parameters, and a detailed experimental protocol.
Chromatographic Methods for this compound Analysis
Several HPLC methods have been reported for the determination of this compound. The following tables summarize the key parameters of these methods for easy comparison.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Method | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) |
| Method A | C18 Reverse Phase | Methanol: 1% Ammonium Sulphate (pH 5.7) (80:20, v/v) | Not Specified | 251 | Not Specified |
| Method B | C18 Reverse Phase | Water: Methanol (40:60, v/v) | 1.0 | 230 | 30 |
| Method C | 5 µm CN Column | Acetonitrile: 12 mM Ammonium Acetate: Diethylamine (35:65:0.1, v/v/v, pH 4.0) | Not Specified | 225 | Not Specified |
| Method D | Not Specified | Methanol: Water (60:40, v/v) | Not Specified | 276 | Not Specified |
Table 2: Validation Parameters of HPLC Methods for this compound Analysis
| Method | Linearity Range | Mean Percentage Recovery (%) |
| Method A | 5 - 200 µg/mL[1] | 100.67 ± 0.91[1] |
| Method B | 100 - 10000 ng/mL[2][3] | Not Specified |
| Method C | Not Specified | Not Specified |
| Method D | Not Specified | Not Specified |
Detailed Experimental Protocol (Based on Method B)
This protocol provides a step-by-step procedure for the analysis of this compound using a validated stability-indicating RP-HPLC method.[2]
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound Hydrochloride reference standard
Chromatographic Conditions
-
Mobile Phase: Water: Methanol (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the range of 100 ng/mL to 10000 ng/mL.
Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
-
Accurately measure a volume of the oral drops equivalent to 40 mg of this compound HCl and transfer it to a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
Analysis
-
Inject 20 µL of the standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the analytical process.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Conceptual pathway from analyte to result in HPLC analysis.
References
Developing a Validated Stability-Indicating HPLC Method for the Determination of Pipazethate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipazethate is a non-narcotic antitussive agent used for the suppression of cough.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The International Council for Harmonisation (ICH) guidelines necessitate the development of such methods to ensure the safety and efficacy of drug products.[2][3][4][5]
This application note provides a detailed protocol for a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to separate and quantify this compound in the presence of its degradation products, which are generated through forced degradation studies. These studies expose the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A 5 µm Cyanopropyl (CN) column (e.g., Luna, Phenomenex®, USA).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath
-
Photostability chamber
Chemicals and Reagents
-
This compound Hydrochloride (PZ) reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Diethylamine (analytical grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (0.1N)
-
Hydrogen peroxide (0.33%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions
A satisfactory separation of this compound and its degradation products can be achieved using the following isocratic reversed-phase HPLC method.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 12 mM Ammonium Acetate : Diethylamine (35:65:0.1, v/v/v), pH adjusted to 4.0 |
| Stationary Phase | 5 µm CN column |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Table 1: Optimized HPLC Chromatographic Conditions
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound HCl reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.2 - 40 µg/mL).
Experimental Protocols
Method Validation
The developed HPLC method should be validated according to ICH guidelines (Q2(R2)) for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
To 10 mL of the this compound stock solution (1000 µg/mL), add 10 mL of 1N Hydrochloric acid.
-
Reflux the solution for a specified period (e.g., 4 hours).
-
Cool the solution to room temperature and neutralize with 1N Sodium hydroxide.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
To 10 mL of the this compound stock solution (1000 µg/mL), add 10 mL of 0.1N Sodium hydroxide.
-
Reflux the solution for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 0.1N Hydrochloric acid.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
To 10 mL of the this compound stock solution (1000 µg/mL), add 10 mL of 0.33% Hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
Accurately weigh 100 mg of this compound powder and place it in a petri dish.
-
Expose the sample to a temperature of 75°C in a hot air oven for 7 days.
-
After exposure, dissolve the sample in methanol to prepare a 1000 µg/mL solution.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
Dissolve 100 mg of this compound in 100 mL of methanol.
-
Expose the solution to a tungsten lamp (40 W) for 7 days.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
Results and Discussion
Method Development and Optimization
The chromatographic conditions were optimized to achieve good resolution between this compound and its degradation products. A mobile phase consisting of acetonitrile, 12 mM ammonium acetate, and diethylamine (35:65:0.1, v/v/v) at a pH of 4.0 provided a satisfactory separation on a 5 µm CN column. The detection wavelength was set at 225 nm, which provided a good response for both the parent drug and its degradants.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria as defined in the validation protocol.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 2: System Suitability Parameters
Forced Degradation Results
The forced degradation studies indicated that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. The drug showed significant degradation when refluxed with 1N HCl and 0.1N NaOH. Oxidative degradation was also observed upon treatment with 0.33% hydrogen peroxide. The drug was found to be relatively stable under thermal and photolytic stress conditions. The HPLC method was able to resolve the main degradation products from the parent this compound peak, demonstrating its stability-indicating capability.
| Stress Condition | % Degradation | Number of Degradation Products |
| Acidic (1N HCl) | Significant | Multiple |
| Alkaline (0.1N NaOH) | Significant | Multiple |
| Oxidative (0.33% H₂O₂) | Significant | Multiple |
| Thermal (75°C) | Minimal | Not significant |
| Photolytic | Minimal | Not significant |
Table 3: Summary of Forced Degradation Studies
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Potential degradation pathways of this compound.
Conclusion
The developed reversed-phase HPLC method is simple, specific, and stability-indicating for the determination of this compound. The method effectively separates the parent drug from its degradation products formed under various stress conditions. The validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control and stability studies of this compound in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the analysis of this compound.
References
- 1. Pipazetate - Wikipedia [en.wikipedia.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols for Assessing the Antitussive Efficacy of Pipazethate In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipazethate is a centrally acting, non-narcotic antitussive agent.[1] Its mechanism of action is primarily attributed to the depression of the medullary cough center in the brainstem.[1] Additionally, this compound is known to bind to the sigma-1 receptor, which is implicated in the modulation of cough reflexes.[2][3] Unlike opioid-based antitussives, this compound is not associated with the risk of addiction, though its clinical efficacy has been a subject of debate.[4] These application notes provide detailed in vivo protocols to rigorously evaluate the antitussive properties of this compound in established animal models.
Data Presentation
Note: The following quantitative data is hypothetical and for illustrative purposes only, due to the limited availability of published preclinical data for this compound. Researchers should generate their own data following the provided protocols.
Table 1: Hypothetical Antitussive Efficacy of this compound in the Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 35 ± 3 | 0% |
| This compound | 10 | 25 ± 2 | 28.6% |
| This compound | 30 | 18 ± 3 | 48.6% |
| This compound | 100 | 12 ± 2 | 65.7% |
| Codeine Phosphate | 10 | 10 ± 1 | 71.4% |
Table 2: Hypothetical Antitussive Efficacy of this compound in the Capsaicin-Induced Cough Model in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 28 ± 2 | 0% |
| This compound | 10 | 22 ± 3 | 21.4% |
| This compound | 30 | 15 ± 2 | 46.4% |
| This compound | 100 | 10 ± 2 | 64.3% |
| Codeine Phosphate | 30 | 8 ± 1 | 71.4% |
Table 3: Hypothetical Antitussive Efficacy of this compound in the Sulfur Dioxide-Induced Cough Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 42 ± 4 | 0% |
| This compound | 10 | 33 ± 3 | 21.4% |
| This compound | 30 | 24 ± 4 | 42.9% |
| This compound | 100 | 17 ± 3 | 59.5% |
| Codeine Phosphate | 20 | 15 ± 2 | 64.3% |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This model is widely used to evaluate centrally acting antitussive agents.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound hydrochloride
-
Citric acid solution (0.3 M in sterile saline)
-
Codeine phosphate (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Whole-body plethysmography chamber equipped with a nebulizer and microphone
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmography chamber for at least 15 minutes for 2-3 days prior to the experiment.
-
Grouping: Randomly divide animals into treatment groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and positive control (Codeine phosphate, e.g., 10 mg/kg).
-
Drug Administration: Administer this compound, vehicle, or codeine phosphate orally (p.o.) via gavage. The volume of administration should be consistent across all groups (e.g., 1 ml/kg).
-
Pre-treatment Period: Allow for a pre-treatment period of 60 minutes for the drug to be absorbed.
-
Cough Induction: Place the guinea pig in the whole-body plethysmography chamber. Nebulize the 0.3 M citric acid solution into the chamber for a period of 5 minutes.
-
Cough Registration: Record the number of coughs for 10 minutes from the start of the nebulization. Coughs are identified by their characteristic sound and the associated sharp pressure changes in the plethysmograph recording.
-
Data Analysis: Calculate the mean number of coughs for each group. The percentage inhibition of cough is calculated using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100
Capsaicin-Induced Cough in Guinea Pigs
This model is particularly useful for investigating peripherally and centrally acting antitussives that modulate sensory nerve activation.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound hydrochloride
-
Capsaicin solution (30 µM in saline with 1% ethanol)
-
Codeine phosphate (positive control)
-
Vehicle
-
Whole-body plethysmography chamber with nebulizer and microphone
-
Oral gavage needles
Procedure:
-
Acclimatization and Grouping: Follow the same procedures as for the citric acid model.
-
Drug Administration: Administer this compound, vehicle, or codeine phosphate orally 60 minutes before cough induction.
-
Cough Induction: Place the animal in the chamber and expose it to nebulized capsaicin solution for 5 minutes.
-
Cough Registration: Record the number of coughs for 10 minutes.
-
Data Analysis: Calculate the mean number of coughs and the percentage inhibition as described for the citric acid model.
Sulfur Dioxide-Induced Cough in Mice
This model is a reliable method for screening antitussive compounds in mice.
Materials:
-
Male Swiss albino mice (25-30 g)
-
This compound hydrochloride
-
Sulfur dioxide (SO2) gas source
-
Codeine phosphate (positive control)
-
Vehicle
-
Gas exposure chamber
-
Observation chamber
-
Oral gavage needles
Procedure:
-
Grouping and Drug Administration: Randomly assign mice to treatment groups (n=6-8 per group). Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.), vehicle, or codeine phosphate (e.g., 20 mg/kg, p.o.).
-
Pre-treatment Period: Allow a 30-minute pre-treatment period.
-
Cough Induction: Expose each mouse individually to SO2 gas in the exposure chamber for 45 seconds. The SO2 can be generated by a reaction of sodium hydrogen sulfite with sulfuric acid in a closed desiccator.
-
Observation: Immediately after exposure, transfer the mouse to an observation chamber and count the number of coughs for 5 minutes.
-
Data Analysis: Calculate the mean number of coughs and the percentage inhibition for each group as previously described.
Visualizations
Caption: General experimental workflow for in vivo antitussive assessment.
Caption: Proposed signaling pathway for the antitussive action of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay Development for Screening Pipazethate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipazethate is a non-narcotic antitussive agent that has been used to suppress coughing.[1][2][3][4] Its mechanism of action is complex, involving both central and peripheral effects.[5] this compound is known to act on the medullary cough center in the brain, and it may also exert a mild local anesthetic effect on the respiratory tract. At the molecular level, this compound has been identified as a ligand for the sigma-1 receptor and a potent antagonist of GABA-A receptors. Furthermore, toxicological studies have indicated a "quinidine-like" effect on the heart, suggesting potential interactions with ion channels.
This application note provides a detailed framework for developing and implementing cell-based assays to screen for and characterize the activity of this compound and its analogs. The primary focus is on a high-throughput calcium influx assay suitable for initial screening, followed by more specific secondary assays to dissect the compound's effects on its putative molecular targets.
Data Presentation
The following table summarizes the known quantitative data for this compound activity. This table can be expanded as more data becomes available from screening assays.
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| Sigma-1 Receptor | IC₅₀ | 190 nM | Not specified | |
| GABA-A Receptor | - | Potent Antagonist | Rat Brain | |
| Cardiac Ion Channels | - | Quinidine-like action | Clinical/Toxicology |
Experimental Protocols
Primary Screening: Intracellular Calcium Influx Assay
This assay is designed for high-throughput screening to identify compounds that modulate neuronal excitability. Changes in intracellular calcium can be indicative of effects on various ion channels and receptors, including those targeted by this compound.
Objective: To measure the effect of this compound on intracellular calcium levels in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium chloride (KCl) solution (for cell depolarization)
-
96-well black-walled, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader
Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and differentiation (optional: add retinoic acid to induce a more neuronal phenotype).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the dose-response curve.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cell plates and wash the cells once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Add the desired concentrations of this compound (or control compounds) to the wells.
-
Record the baseline fluorescence for 2-5 minutes.
-
Add a depolarizing stimulus, such as KCl (final concentration 50-100 mM), to all wells to induce calcium influx through voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
-
Secondary Assays for Target Deconvolution
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Protocol: This protocol is adapted from established radioligand binding assays.
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue (a rich source of sigma-1 receptors) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Include controls for total binding (radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled sigma-1 ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Objective: To assess the antagonist activity of this compound on GABA-A receptors.
Protocol: This assay utilizes a fluorescence-based membrane potential dye.
-
Cell Line:
-
Use a cell line stably or transiently expressing human GABA-A receptor subunits (e.g., HEK293 cells expressing α1β2γ2 subunits).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate as described in the primary screening assay.
-
Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a sub-maximal concentration of GABA (the natural agonist) to stimulate the GABA-A receptors.
-
Measure the change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx through the GABA-A channels.
-
-
Data Analysis:
-
This compound's antagonist activity will be observed as an inhibition of the GABA-induced fluorescence change.
-
Calculate the IC₅₀ value by plotting the inhibition of the GABA response against the this compound concentration.
-
Objective: To evaluate the inhibitory effect of this compound on voltage-gated sodium channels.
Protocol: This assay also employs a membrane potential-sensitive dye.
-
Cell Line:
-
Use a cell line stably expressing a relevant voltage-gated sodium channel subtype (e.g., HEK293 expressing Nav1.7).
-
-
Assay Procedure:
-
Plate and load the cells with a membrane potential dye as previously described.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a sodium channel activator, such as veratridine, to open the channels and cause membrane depolarization.
-
Measure the change in fluorescence.
-
-
Data Analysis:
-
Inhibition of the veratridine-induced fluorescence change indicates a blockade of the sodium channels.
-
Determine the IC₅₀ value for this compound's sodium channel blocking activity.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for screening this compound activity.
References
- 1. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin [mdpi.com]
- 5. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipazethate Hydrochloride: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Pipazethate Hydrochloride for in vitro research applications. The protocols outlined below are intended to serve as a guide for the effective use of this compound in a laboratory setting.
Physicochemical Properties
This compound hydrochloride is a non-narcotic, centrally acting antitussive agent. It presents as a white to off-white crystalline powder.
Molecular Formula: C₂₁H₂₆ClN₃O₃S Molecular Weight: 435.97 g/mol
Solubility Data
Quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively published. The following table summarizes available information from various sources. Researchers are advised to perform their own solubility tests for specific experimental needs.
| Solvent | Solubility | Concentration Reported | Notes |
| Water | Soluble | 1 mg/mL | A stock solution of 1 mg/mL can be prepared in double-distilled water.[1] |
| Distilled Water | Soluble | 0.4 mg/mL | A standard solution of 0.4 mg/mL was prepared by dissolving 10 mg in 25 mL of distilled water.[2] |
| Methanol | Soluble | Not specified | Used as a co-solvent to prevent precipitation in aqueous solutions during degradation studies.[2][3] |
| Isopropanol | Soluble | Not specified | Used for recrystallization.[4] |
| DMSO | To be determined | Not specified | |
| Ethanol | To be determined | Not specified |
Preparation of Stock Solutions for In Vitro Studies
This protocol describes the preparation of a this compound hydrochloride stock solution for use in cell-based assays and other in vitro experiments.
Materials
-
This compound hydrochloride powder
-
Sterile distilled water or sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile distilled water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Experimental Workflow for this compound Hydrochloride Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound Hydrochloride.
Mechanism of Action and Signaling Pathway
This compound is reported to act as a potent GABA (γ-aminobutyric acid) antagonist. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, typically leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. As an antagonist, this compound is thought to inhibit this action. The antagonism of the GABA-A receptor can lead to a signaling cascade that results in neuronal excitation.
The following diagram illustrates a potential signaling pathway affected by the antagonistic action of this compound on the GABA-A receptor.
Caption: Postulated signaling pathway of this compound Hydrochloride as a GABA-A receptor antagonist.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Extractive Colourimetric Determination of this compound HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. DE4126863A1 - METHOD FOR PRODUCING PIPAZETATE - Google Patents [patents.google.com]
Application Notes and Protocols for Investigating Pipazethate's GABA Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipazethate is a centrally acting antitussive agent, historically used for cough suppression.[1][2][3] Its mechanism of action is primarily attributed to its activity on the medullary cough center and binding to the sigma-1 receptor, with a reported IC₅₀ value of 190 nM.[1][4] Emerging evidence suggests a potential role for this compound as a Gamma-Aminobutyric Acid (GABA) antagonist, which warrants further investigation into its effects on the central nervous system. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial targets for a wide range of therapeutics.
These application notes provide a detailed experimental framework for researchers to investigate and characterize the potential GABA antagonistic properties of this compound. The protocols outlined below cover in vitro and in vivo methodologies to determine the binding affinity, functional antagonism, and behavioral effects of this compound on the GABAergic system.
Key Signaling Pathways
The GABAergic system primarily functions through two main receptor types: GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ionotropic receptors that form chloride ion channels. Activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and causing fast synaptic inhibition. Antagonism of GABA-A receptors blocks this inhibitory effect.
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream signaling cascades that modulate neuronal activity on a slower timescale.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and putative antagonism by this compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: In Vitro Radioligand Binding Affinity of this compound at GABA Receptors
| Compound | Receptor Target | Radioligand | Kᵢ (nM) (mean ± SEM) | n |
| This compound | GABA-A | [³H]Muscimol | TBD | 3 |
| Bicuculline (Control) | GABA-A | [³H]Muscimol | 1200 ± 150 | 3 |
| This compound | GABA-B | [³H]GABA | TBD | 3 |
| Baclofen (Control) | GABA-B | [³H]GABA | 54 ± 8 | 3 |
TBD: To be determined experimentally.
Table 2: Functional Antagonism of this compound at GABA-A Receptors (Electrophysiology)
| Compound | Cell Type | GABA Concentration | IC₅₀ (µM) (mean ± SEM) | n |
| This compound | HEK293-GABA-A (α1β2γ2) | EC₅₀ | TBD | 5 |
| Picrotoxin (Control) | HEK293-GABA-A (α5β3γ2) | 30 µM | 0.8 ± 0.2 | 5 |
| This compound | Primary Neurons | EC₅₀ | TBD | 5 |
| Bicuculline (Control) | Primary Neurons | EC₅₀ | 1.5 ± 0.2 | 5 |
TBD: To be determined experimentally.
Table 3: In Vivo Behavioral Effects of this compound in a Rodent Model
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Seizure (min) (mean ± SEM) | Locomotor Activity (beam breaks/hr) (mean ± SEM) | n |
| Vehicle (Saline) | - | N/A | TBD | 10 |
| This compound | 1 | TBD | TBD | 10 |
| This compound | 5 | TBD | TBD | 10 |
| This compound | 10 | TBD | TBD | 10 |
| Bicuculline (Control) | 1 | TBD | TBD | 10 |
TBD: To be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity of this compound for the GABA-A receptor using competitive binding with a known radioligand.
Materials:
-
Rat brain membranes (or membranes from cells expressing recombinant GABA-A receptors)
-
[³H]Muscimol (Radioligand)
-
This compound
-
Bicuculline (positive control antagonist)
-
GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose. Centrifuge the homogenate, wash the pellet, and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Binding buffer, [³H]Muscimol (e.g., 1-2 nM), and membrane preparation.
-
Non-specific Binding: Binding buffer, [³H]Muscimol, an excess of unlabeled GABA (e.g., 100 µM), and membrane preparation.
-
This compound Competition: Binding buffer, [³H]Muscimol, varying concentrations of this compound, and membrane preparation.
-
Control Competition: Binding buffer, [³H]Muscimol, varying concentrations of Bicuculline, and membrane preparation.
-
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and Bicuculline. Determine the IC₅₀ values using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional antagonism of this compound on GABA-A receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subtype) or cultured primary neurons.
-
External solution (aCSF): containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4.
-
Internal solution: containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2.
-
GABA
-
This compound
-
Picrotoxin (positive control antagonist)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀-EC₅₀).
-
Once a stable baseline GABA-evoked current is established, co-apply this compound at various concentrations with GABA.
-
Wash out this compound and ensure the GABA-evoked current returns to the baseline level.
-
Repeat the process with Picrotoxin as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Logical Flow for Patch-Clamp Experiment
Caption: Logical flow of a patch-clamp experiment to determine IC₅₀.
Protocol 3: In Vivo Behavioral Assessment in Rodents
This protocol aims to assess the potential pro-convulsant or stimulant effects of this compound, which are characteristic of GABA antagonists.
Materials:
-
Adult male Sprague-Dawley rats or Swiss mice.
-
This compound
-
Bicuculline (positive control)
-
Vehicle (e.g., saline)
-
Open field apparatus
-
Video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and testing room.
-
Group Assignment: Randomly assign animals to treatment groups (Vehicle, this compound at different doses, Bicuculline).
-
Drug Administration: Administer the assigned treatment via i.p. injection.
-
Behavioral Observation:
-
Immediately after injection, place the animal in the open field apparatus.
-
Record behavior for a set period (e.g., 60 minutes).
-
Monitor for the onset of any convulsive activity (e.g., myoclonic jerks, tonic-clonic seizures) and record the latency.
-
Use video tracking software to quantify locomotor activity (e.g., distance traveled, time spent in the center).
-
-
Data Analysis:
-
Compare the seizure latency and incidence between groups using appropriate statistical tests (e.g., ANOVA, Chi-square).
-
Analyze locomotor activity data to assess for stimulant or sedative effects.
-
Conclusion
The experimental setups described provide a comprehensive approach to characterizing the putative GABA antagonistic properties of this compound. By combining in vitro binding and functional assays with in vivo behavioral studies, researchers can elucidate the pharmacological profile of this compound at GABA receptors. This information is critical for understanding its central nervous system effects and for guiding future drug development efforts.
References
- 1. Effects of GABAa receptor antagonists on motor behavior in pharmacological Parkinson's disease model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Pipazethate Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability challenges and degradation product analysis of Pipazethate. This resource is designed to assist researchers in troubleshooting experimental issues, understanding degradation pathways, and implementing appropriate analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
This compound hydrochloride is susceptible to degradation under various conditions, including alkaline, acidic, oxidative, thermal, and photolytic stress.[1][2] The ester linkage in the this compound molecule is particularly prone to hydrolysis, especially in basic environments.[3]
Q2: What is the main degradation pathway for this compound under alkaline conditions?
Under strong basic conditions, this compound undergoes hydrolysis of its ester linkage. This results in the formation of two primary degradation products: an alcohol derivative and a free base that remains after decarboxylation.[3] The alcohol derivative does not possess a chromophoric group and therefore does not interfere with UV spectrophotometric analysis at 251 nm.[3]
Q3: How does this compound behave under acidic, oxidative, photolytic, and thermal stress?
Forced degradation studies have shown that this compound is susceptible to degradation under these conditions.
-
Acidic Conditions: Degradation occurs in the presence of strong acids.
-
Oxidative Conditions: this compound degrades when exposed to oxidizing agents like hydrogen peroxide.
-
Thermal Stress: Elevated temperatures can induce degradation.
-
Photolytic Stress: Exposure to light can lead to the degradation of this compound.
Q4: Are there validated analytical methods to determine this compound in the presence of its degradation products?
Yes, several stability-indicating methods have been developed and validated, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the simultaneous determination of this compound and its degradation products.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been established for the separation and quantification of this compound and its degradants.
-
Spectrophotometry: A ratio-spectra first derivative (RSD1) spectrophotometric method can be used to determine this compound in the presence of its alkaline degradation product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results for this compound samples. | Sample degradation due to improper storage or handling. | - Ensure samples are protected from light and stored at appropriate temperatures. - Prepare fresh solutions for analysis. - Use a validated stability-indicating method for analysis. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. - Use a mass spectrometer (MS) coupled with the chromatographic system to identify the mass of the unknown peaks and aid in structure elucidation. |
| Poor separation between this compound and its degradation products in HPLC. | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition, pH, or gradient profile. - Evaluate different stationary phases (e.g., C18, CN). - Optimize the column temperature and flow rate. |
| Inability to detect a specific degradation product. | The degradation product may lack a chromophore detectable by UV. | - Employ a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). - Derivatize the degradation product to introduce a chromophore if its structure is known. |
Quantitative Data Summary
The following table summarizes the kinetic data from a forced degradation study of this compound hydrochloride using a validated HPLC method. The study investigated the degradation under acidic, alkaline, and oxidative conditions at various temperatures.
| Stress Condition | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1 M Hydrochloric Acid | 50 | 0.012 | 57.76 |
| 60 | 0.025 | 27.73 | |
| 75 | 0.069 | 10.05 | |
| 0.1 M Sodium Hydroxide | 50 | 0.046 | 15.07 |
| 60 | 0.092 | 7.53 | |
| 75 | 0.230 | 3.01 | |
| 0.33% Hydrogen Peroxide | 50 | 0.023 | 30.14 |
| 60 | 0.046 | 15.07 | |
| 75 | 0.115 | 6.03 |
Data extracted from Attia et al., Journal of Liquid Chromatography & Related Technologies, 2011.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions.
1. Acidic Degradation:
-
Dissolve a known concentration of this compound HCl in 1 M hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 75°C) for a defined period.
-
Neutralize the solution before analysis.
2. Alkaline Degradation:
-
Dissolve this compound HCl in 0.1 M sodium hydroxide.
-
Heat the solution at a specified temperature (e.g., 75°C) for a defined period.
-
For complete degradation for reference standard preparation, reflux 100 mg of this compound HCl in 100 mL of 2 M NaOH for 5 hours.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound HCl in a solution of 0.33% hydrogen peroxide.
-
Heat the solution at a specified temperature (e.g., 75°C) for a defined period.
4. Thermal Degradation:
-
Store a solid sample of this compound HCl in an oven at a high temperature (e.g., 75°C).
-
Dissolve the sample in a suitable solvent before analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound HCl or a solid sample to a combination of visible and UV light.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for the analysis of this compound and its degradation products.
-
Column: 5 µm CN column (e.g., Luna, Phenomenex®)
-
Mobile Phase: Acetonitrile:12 mM ammonium acetate:diethylamine (35:65:0.1, v/v/v), with the pH adjusted to 4.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
Protocol 3: Stability-Indicating HPTLC Method
-
Stationary Phase: Merck HPTLC aluminum sheets of silica gel 60 F254
-
Mobile Phase: Chloroform:diethylamine:methanol (9.4:0.1:0.5, v/v/v)
-
Detection: Densitometric measurements at 225 nm
Visualizations
Caption: Forced degradation pathways of this compound.
Caption: Workflow for stability-indicating HPLC analysis.
References
Technical Support Center: Overcoming Pipazethate Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Pipazethate in aqueous solutions. This compound, particularly its free base form, exhibits poor water solubility, which can present significant hurdles during experimental work. This guide offers practical solutions and detailed protocols to help you achieve your desired concentrations and ensure the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its hydrochloride salt?
A1: The solubility of this compound is highly dependent on its form (free base or salt) and the pH of the aqueous medium.
-
This compound Free Base: The free base form is practically insoluble in water.[1] One report indicates a solubility of 1 mg/mL in water, but this requires sonication and warming, suggesting it is not readily soluble under standard conditions.[2][3]
-
This compound Hydrochloride (HCl): The hydrochloride salt is generally considered to be soluble in water.[4] While comprehensive public data on its solubility across a range of pH values is limited, its formation as a salt of a weakly basic drug significantly enhances its aqueous solubility, particularly in acidic to neutral conditions. One study reports the preparation of a 1 mg/mL stock solution in distilled water.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic compound. Therefore, its aqueous solubility is highly pH-dependent.
-
Acidic pH: In acidic solutions, the amine functional groups of this compound become protonated, forming a more soluble salt. The solubility is expected to be highest at low pH values.
-
Neutral to Alkaline pH: As the pH increases towards and beyond the pKa of the molecule, the proportion of the un-ionized, poorly soluble free base increases, leading to a significant decrease in solubility. For structurally related phenothiazine derivatives, the pKa values are typically in the range of 8.89 to 10.01.[5] It is therefore crucial to maintain a sufficiently acidic pH if a high concentration of dissolved this compound is required.
Q3: My this compound HCl is not dissolving in a neutral buffer. What should I do?
A3: This is a common issue. If you are using a neutral or near-neutral buffer (e.g., PBS at pH 7.4), the solubility of this compound HCl can be limited. Here are some troubleshooting steps:
-
Lower the pH: The most effective method is to lower the pH of your solution. You can either prepare your buffer at a more acidic pH (e.g., pH 4-6) or add a small amount of a dilute acid (e.g., 0.1 N HCl) dropwise to your solution until the this compound dissolves, and then adjust the pH back to the desired value if your experiment allows.
-
Gentle Warming and Sonication: As with the free base, gentle warming (e.g., to 37°C) and sonication can help to increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Use a Co-solvent: If lowering the pH is not an option for your experiment, consider adding a water-miscible organic co-solvent.
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound HCl is susceptible to degradation under certain conditions, particularly in strong acidic or basic environments, and when exposed to heat.
-
Alkaline Conditions: In strong basic solutions (e.g., 2M NaOH), this compound undergoes hydrolysis of its ester linkage.
-
Acidic Conditions: Degradation also occurs in strong acidic solutions (e.g., 1N or 2M HCl).
-
Neutral Conditions: this compound is reported to be more stable under neutral conditions.
-
Oxidative, Thermal, and Photolytic Stress: Forced degradation studies have shown that this compound can also degrade under oxidative (e.g., with hydrogen peroxide), thermal (e.g., at 75°C), and photolytic stress.
It is recommended to prepare fresh solutions and protect them from light and elevated temperatures. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound (free base or HCl) precipitates out of solution. | pH is too high: The solution pH is near or above the pKa, causing the less soluble free base to form. | 1. Measure the pH of the solution.2. If the pH is neutral or alkaline, add a small amount of dilute acid (e.g., 0.1 N HCl) to lower the pH until the precipitate redissolves. |
| Solvent evaporation: If using a volatile co-solvent, its evaporation can lead to precipitation. | 1. Keep solutions in tightly sealed containers.2. Minimize the time solutions are left open to the atmosphere. | |
| Temperature change: A decrease in temperature can reduce solubility. | 1. If the solution was prepared with warming, try gently re-warming it to see if the precipitate redissolves.2. Store solutions at a constant temperature. | |
| Low or inconsistent results in biological assays. | Incomplete dissolution: The actual concentration of the dissolved drug is lower than the nominal concentration. | 1. Visually inspect the stock solution for any undissolved particles.2. Consider using a different solubilization method to ensure complete dissolution.3. Filter the stock solution through a 0.22 µm filter before use to remove any particulates. |
| Precipitation in assay media: The drug may be precipitating when the stock solution is diluted into the aqueous assay buffer. | 1. Visually inspect the assay wells for any signs of precipitation after adding the drug.2. Reduce the final concentration of the drug in the assay.3. Increase the percentage of co-solvent in the final assay medium (if compatible with the cells or assay).4. Consider using a formulation with cyclodextrins to maintain solubility upon dilution. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common techniques to improve the aqueous solubility of this compound.
pH Adjustment
This is the most straightforward method for increasing the solubility of the weakly basic this compound.
Methodology:
-
Weigh the desired amount of this compound HCl.
-
Add a small volume of an acidic aqueous solution (e.g., 0.1 N HCl or a buffer of pH 4.0).
-
Vortex or sonicate until the compound is fully dissolved.
-
Slowly add a basic solution (e.g., 0.1 N NaOH) or a more concentrated buffer of the desired final pH to adjust the pH of the solution as needed for your experiment.
-
Bring the solution to the final desired volume with the appropriate buffer or water.
-
Visually inspect for any signs of precipitation. If precipitation occurs, the desired concentration may not be achievable at that final pH.
Logical Workflow for pH Adjustment
Caption: Workflow for solubilizing this compound HCl using pH adjustment.
Co-solvency
Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
Methodology:
-
Prepare a stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO or ethanol).
-
For your working solution, slowly add the co-solvent stock solution to your aqueous buffer while vortexing.
-
It is crucial to add the co-solvent stock to the aqueous phase and not the other way around to avoid precipitation.
-
Do not exceed a co-solvent concentration that could affect your experimental system (typically <1% for cell-based assays).
Quantitative Data for Co-solvency (Hypothetical for this compound)
| Co-solvent | Concentration in Water (v/v) | Estimated this compound Solubility (µg/mL) |
| Ethanol | 5% | 50 |
| 10% | 150 | |
| Propylene Glycol | 5% | 75 |
| 10% | 200 | |
| PEG 400 | 5% | 100 |
| 10% | 300 |
Note: This data is illustrative and should be experimentally determined for your specific conditions.
Experimental Workflow for Co-solvency
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher water solubility and safety profiles.
Methodology (Kneading Method):
-
Weigh the appropriate amounts of this compound and cyclodextrin (a molar ratio of 1:1 is a good starting point).
-
Place the powders in a mortar.
-
Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvent.
-
The resulting powder is the this compound-cyclodextrin complex, which should have enhanced aqueous solubility.
Signaling Pathway for Cyclodextrin Complexation
References
Identifying and mitigating Pipazethate interference in immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential interference caused by Pipazethate in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with immunoassays?
This compound is a non-narcotic antitussive (cough suppressant) agent. Structurally, it is classified as a 1-azaphenothiazine. This chemical structure shares similarities with other compounds, such as tricyclic antidepressants (TCAs) and other phenothiazines. Immunoassays rely on the specific binding of an antibody to its target analyte. Due to structural similarities, antibodies used in certain immunoassays may not be able to distinguish between their target analyte and this compound, leading to cross-reactivity and inaccurate results.
Q2: Which immunoassays are most likely to be affected by this compound interference?
Given its phenothiazine-like structure, this compound is most likely to cause false-positive results in immunoassays for tricyclic antidepressants (TCAs) . This is a well-documented phenomenon for other structurally similar drugs, such as quetiapine and promethazine.[1][2] Depending on the specific antibodies used in an assay, interference with other immunoassays for structurally related compounds cannot be entirely ruled out.
Q3: What are the typical signs of this compound interference in my experimental results?
The most common sign of this compound interference is a false-positive result in an immunoassay for a compound the sample is not expected to contain (e.g., a positive TCA result in a sample from a subject only administered this compound). Other signs may include:
-
Inconsistent results between different immunoassay kits for the same analyte.
-
Results that are not reproducible.
-
Assay results that do not correlate with other clinical or experimental observations.
Q4: How can I confirm that this compound is the cause of the suspected interference?
The gold standard for confirming immunoassay results and investigating suspected cross-reactivity is to use a more specific, alternative analytical method.[3] The most common confirmatory methods are:
These methods do not rely on antibody-antigen interactions and can definitively identify and quantify the specific compounds present in a sample.
Q5: What is the underlying mechanism of this compound interference?
The primary mechanism of interference is antibody cross-reactivity . The antibody in the immunoassay kit, designed to bind to a specific analyte (e.g., a tricyclic antidepressant), recognizes a similar structural motif (epitope) on the this compound molecule and binds to it. In a competitive immunoassay, this leads to a false-positive signal, as the this compound competes with the labeled analyte for antibody binding sites.
References
- 1. Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly prescribed medications and potential false-positive urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassay and GC-MS procedures for the analysis of drugs of abuse in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipazethate Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Pipazethate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a two-step process. First, 1-azaphenothiazine is reacted with phosgene to form the intermediate 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-[2-(piperidyl)ethoxy]ethanol to yield this compound.[1]
Q2: What are the known degradation pathways for this compound?
A2: this compound is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester linkage. This degradation results in the formation of 1-azaphenothiazine and 2-[2-(piperidyl)ethoxy]ethanol.[2] this compound can also degrade under acidic and oxidative conditions.
Q3: What are some common side effects of this compound that researchers should be aware of?
A3: While primarily a concern in clinical use, awareness of physiological effects is important for researchers handling the compound. Common side effects include drowsiness, nausea, and vomiting.[3] In large doses, it can have a local anesthetic action and may produce seizures.[1]
Synthesis Troubleshooting Guide
Low Yield of this compound
Q4: My overall yield of this compound is significantly lower than expected. What are the potential causes?
A4: Low yields in this compound synthesis can stem from several factors. Historically, older methods reported "very unsatisfactory" yields.[2] Key areas to investigate include:
-
Incomplete reaction in the first step: The formation of 1-azaphenothiazine-10-carbonyl chloride may be incomplete.
-
Side reactions: The use of certain solvents, like chlorobenzene, at high temperatures can lead to the formation of nuclear chlorinated byproducts.
-
Hydrolysis of the intermediate: The 1-azaphenothiazine-10-carbonyl chloride intermediate is reactive and can be hydrolyzed by moisture.
-
Suboptimal reaction conditions: Temperature and reaction time are critical parameters that need to be carefully controlled.
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.
| Parameter | Recommended Value | Potential Impact of Deviation |
| Reaction 1 Temperature | 40-60°C | Higher temperatures can increase side product formation. |
| Solvent | Toluene | Chlorobenzene can lead to chlorinated byproducts. |
| Base | Pyridine | Acts as a catalyst and acid scavenger. |
| Reaction 2 Temperature | 50-60°C | Higher temperatures may lead to degradation. |
Q5: How can I monitor the progress of the reaction to optimize the yield?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking aliquots of the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. A typical TLC analysis would involve spotting the reaction mixture alongside the starting materials (1-azaphenothiazine and 2-[2-(piperidyl)ethoxy]ethanol) and a pure sample of this compound, if available.
Diagram: Hypothetical TLC Monitoring of this compound Synthesis
Caption: Hypothetical TLC plate for monitoring this compound synthesis.
Purification Troubleshooting Guide
Issues with Extraction and Washing
Q6: I am experiencing issues during the aqueous workup and extraction of this compound. What should I look out for?
A6: The workup procedure for this compound typically involves neutralizing the reaction mixture and extracting the free base into an organic solvent like toluene. Common problems include:
-
Emulsion formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult. If an emulsion forms, allowing the mixture to stand for a longer period or adding a small amount of brine can help break it.
-
Incorrect pH: The pH of the aqueous phase is crucial. This compound is a base and will be in its protonated, water-soluble form at low pH. The pH should be adjusted to be basic (e.g., pH 8.1) to ensure the free base is extracted into the organic layer.
-
Incomplete extraction: Multiple extractions with fresh solvent are recommended to ensure complete recovery of the product from the aqueous layer.
Problems with Precipitation and Recrystallization
Q7: I am having trouble precipitating this compound hydrochloride. What can I do?
A7: this compound is typically isolated as its hydrochloride salt by treating a solution of the base in a solvent like isopropanol with hydrochloric acid. If precipitation is problematic, consider the following:
-
Solvent choice: Isopropanol is a commonly used solvent for the precipitation and recrystallization of this compound hydrochloride.
-
Supersaturation: If the solution is not sufficiently concentrated, precipitation may not occur. Carefully concentrating the solution before adding HCl can help.
-
Oiling out: If the product "oils out" instead of precipitating as a solid, it may be due to impurities or the solution being too concentrated or warm. Try diluting the solution slightly or cooling it slowly.
-
Seeding: Adding a small crystal of pure this compound hydrochloride can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate precipitation.
Q8: The purity of my recrystallized this compound hydrochloride is still low. How can I improve it?
A8: If recrystallization from isopropanol does not yield a product of sufficient purity, consider the following:
-
Use of activated carbon: Before recrystallization, treating the solution of the this compound base with activated carbon can help remove colored impurities.
-
Multiple recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.
-
Alternative solvent systems: While isopropanol is commonly used, exploring other alcohol-based solvent systems or mixed solvent systems might improve purification.
-
Chromatography: If impurities have similar solubility to the product, column chromatography may be required for effective separation.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on literature and should be adapted and optimized for specific laboratory conditions.
-
Formation of 1-azaphenothiazine-10-carbonyl chloride:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve 1-azaphenothiazine in an inert solvent like toluene.
-
Add pyridine to the solution.
-
Cool the mixture and slowly add a solution of phosgene in the same solvent, maintaining the temperature between 40-60°C.
-
Monitor the reaction by TLC until the 1-azaphenothiazine is consumed.
-
-
Formation of this compound:
-
To the reaction mixture containing the 1-azaphenothiazine-10-carbonyl chloride, add 2-[2-(piperidyl)ethoxy]ethanol.
-
Heat the mixture to 50-60°C and stir for several hours, monitoring by TLC for the formation of this compound.
-
Purification of this compound Hydrochloride
-
Workup:
-
Cool the reaction mixture and add water.
-
Adjust the pH of the aqueous layer to ~8.1 with a base (e.g., sodium hydroxide solution) to deprotonate the this compound.
-
Extract the aqueous layer multiple times with toluene.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
-
Precipitation and Recrystallization:
-
Filter and concentrate the dried organic solution under reduced pressure.
-
Dissolve the resulting this compound base in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.
-
Cool the mixture to induce crystallization of this compound hydrochloride.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.
-
If necessary, recrystallize the product from fresh isopropanol.
-
Signaling Pathways and Workflows
Diagram: this compound Synthesis Pathway
Caption: The two-step synthesis of this compound.
Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Managing Pipazethate-Induced Side Effects in Experimental Models
Disclaimer: Pipazethate is a centrally acting, non-narcotic antitussive that was withdrawn from the U.S. market in 1972.[1][2][3][4] Preclinical research data on its side effect profile in experimental models are scarce in publicly available literature. The following troubleshooting guides and FAQs are compiled based on its known mechanism of action and reported side effects in humans, as well as established protocols for assessing analogous drug-induced toxicities. Researchers should exercise caution and develop study-specific protocols with appropriate ethical oversight.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in humans?
A1: Common side effects reported in humans include drowsiness, nausea, vomiting, restlessness, and insomnia.[5] In cases of overdose or toxicity, more severe effects have been observed, such as seizures, respiratory depression, and cardiovascular issues like arrhythmias.
Q2: What is the primary mechanism of action of this compound that could be linked to its side effects?
A2: this compound's primary mechanism is the depression of the medullary cough center. Its side effects are likely linked to its activity as a GABA antagonist and its binding to the sigma-1 receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its antagonism can lead to neuronal hyperexcitability and seizures. The role of the sigma-1 receptor is complex, but its modulation can influence various signaling pathways.
Q3: Are there established animal models for studying this compound-induced side effects?
A3: There are no specific, validated animal models reported in the literature for this compound-induced side effects. However, researchers can adapt existing models based on its mechanism of action. For neurotoxicity, models of GABA antagonist-induced seizures are relevant. For cardiotoxicity, in vitro and in vivo assays for drug-induced arrhythmias can be utilized.
Q4: What are the key considerations for designing a study to evaluate the side effects of this compound in an animal model?
A4: Key considerations include:
-
Dose-response studies: A thorough dose-finding study should be conducted to determine the doses that elicit side effects without causing undue distress or mortality.
-
Selection of appropriate animal model: Rodent models (mice, rats) are commonly used for neurotoxicity and general toxicology studies.
-
Endpoint selection: Define clear primary and secondary endpoints for each potential side effect (e.g., seizure scoring, respiratory rate monitoring, ECG analysis).
-
Ethical considerations: All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and designed to minimize animal suffering.
Troubleshooting Guides
Issue 1: Unexpected Seizure Activity in Experimental Animals
Symptoms:
-
Sudden onset of muscle twitching, convulsions, or tonic-clonic seizures.
-
Loss of posture.
-
Repetitive movements (e.g., head bobbing, chewing).
Possible Cause: this compound is a GABA antagonist, which can lower the seizure threshold and induce neuronal hyperexcitability.
Management Protocol:
| Step | Action | Detailed Methodology |
| 1 | Immediate Intervention | Administer an anticonvulsant. Diazepam (a benzodiazepine that enhances GABAergic inhibition) can be administered intraperitoneally (IP) at a dose of 5-10 mg/kg. |
| 2 | Supportive Care | Place the animal in a clean, quiet cage with soft bedding to prevent injury during seizures. Ensure the animal can maintain a clear airway. |
| 3 | Monitoring | Continuously monitor the animal for cessation of seizure activity, respiratory rate, and recovery of normal behavior. |
| 4 | Data Collection | If planned, record seizure severity using a standardized scale (e.g., the Racine scale). |
| 5 | Follow-up | If seizures are prolonged or recurrent (status epilepticus), consider humane euthanasia as per IACUC guidelines. |
Experimental Protocol for Assessing Neurotoxicity:
A detailed protocol for inducing and managing seizures in a controlled experimental setting can be found in resources describing GABA antagonist seizure models. This typically involves administering the test compound and observing the animals for a set period, scoring any seizure activity.
Issue 2: Respiratory Depression Observed in Animals
Symptoms:
-
Decreased respiratory rate.
-
Shallow breathing.
-
Cyanosis (blueish discoloration of mucous membranes).
Possible Cause: Central nervous system depression is a known side effect of this compound.
Management Protocol:
| Parameter | Monitoring Method | Intervention Trigger | Intervention Action |
| Respiratory Rate | Visual observation, plethysmography | Significant decrease from baseline | Provide respiratory support (e.g., supplemental oxygen). |
| Oxygen Saturation | Pulse oximetry | Drop below normal range | Administer a respiratory stimulant if appropriate and available. |
| General Condition | Observation of activity level and responsiveness | Lethargy, unresponsiveness | Provide supportive care, maintain body temperature. |
Issue 3: Cardiovascular Abnormalities Detected During Experimentation
Symptoms:
-
Arrhythmias detected via electrocardiogram (ECG).
-
Changes in heart rate (tachycardia or bradycardia).
-
Changes in blood pressure.
Possible Cause: this compound has been reported to have quinidine-like effects, which can lead to cardiac arrhythmias.
Management Protocol:
| Step | Action | Detailed Methodology |
| 1 | In Vivo Monitoring | For in vivo studies, continuous ECG monitoring via telemetry or appropriately placed leads is recommended. |
| 2 | In Vitro Assessment | Utilize in vitro models such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cardiac ion channels and action potentials. |
| 3 | Data Analysis | Analyze ECG recordings for changes in QT interval, arrhythmias, and other abnormalities. |
| 4 | Intervention | In case of life-threatening arrhythmias, supportive care should be provided. Specific pharmacological interventions should be determined in consultation with a veterinarian and based on the nature of the arrhythmia. |
Experimental Protocol for Cardiotoxicity Assessment:
A comprehensive in vitro proarrhythmia assay (CiPA) approach can be adapted to evaluate the cardiotoxic potential of this compound. This involves assessing the drug's effects on multiple cardiac ion channels and using computational models to predict proarrhythmic risk, followed by verification in hiPSC-CMs.
Data Presentation
Table 1: Summary of this compound-Induced Side Effects in Humans and Potential Experimental Readouts
| Side Effect Category | Reported Human Side Effects | Potential Experimental Model | Key Readouts/Endpoints |
| Neurological | Drowsiness, restlessness, insomnia, seizures | Rodent models (mice, rats) | Behavioral assessments (open field, rotarod), seizure scoring (Racine scale), electroencephalography (EEG) |
| Respiratory | Respiratory depression | Rodent models | Respiratory rate, whole-body plethysmography, blood gas analysis |
| Cardiovascular | Tachycardia, arrhythmias (quinidine-like effects) | In vivo rodent models, in vitro hiPSC-CMs | ECG (QT interval, arrhythmias), blood pressure, patch-clamp electrophysiology, calcium imaging |
| Gastrointestinal | Nausea, vomiting | Ferret models (for emesis) | Observation of vomiting/retching episodes |
Mandatory Visualizations
Caption: Workflow for assessing this compound-induced neurotoxicity.
References
Pipazethate Toxicity and Adverse Effects: A Technical Support Center for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo toxicity and adverse effects of pipazethate. Given the limited availability of preclinical in vivo data for this compound, this guide integrates information from clinical case reports of overdose with established experimental protocols for assessing similar toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the primary organ systems affected by this compound toxicity?
A1: Based on clinical reports of overdose, the primary organ systems affected by this compound toxicity are the central nervous system (CNS), the cardiovascular system, and the respiratory system.[1][2][3][4]
Q2: What are the most commonly observed adverse effects of this compound in vivo?
A2: Common adverse effects include drowsiness, nausea, vomiting, restlessness, and insomnia.[3] In cases of toxicity, more severe effects are observed, including neurological, respiratory, metabolic, and cardiovascular symptoms.
Q3: What is the mechanism of this compound-induced cardiotoxicity?
A3: this compound is reported to have a "quinidine-like action," which is the primary cause of its cardiotoxic effects. This action can lead to prolongation of the QT interval, predisposing the subject to ventricular tachyarrhythmias, including Torsade de Pointes.
Q4: Are there any known antidotes for this compound overdose?
A4: There is no specific antidote for this compound overdose. Management is primarily supportive and symptomatic. In clinical settings, treatments have included gastric decontamination, intravenous fluids, vasopressors, and management of cardiac arrhythmias with magnesium sulfate and lidocaine.
Q5: What are the expected neurological effects of this compound toxicity?
A5: Neurological manifestations of this compound toxicity are related to its central depressive effects and can range from somnolence and agitation to more severe effects like convulsive seizures and coma.
Troubleshooting Guides
Unexpected Cardiovascular Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| QT Interval Prolongation and/or Arrhythmias (e.g., Torsade de Pointes) | This compound's quinidine-like effect, leading to blockade of cardiac potassium channels (likely hERG). | 1. Confirm Dosing: Double-check dose calculations and administration route. 2. ECG Monitoring: Implement continuous ECG monitoring to characterize the arrhythmia. 3. Electrolyte Balance: Ensure serum potassium and magnesium levels are within the normal range, as imbalances can exacerbate QT prolongation. 4. Dose Reduction: In subsequent experiments, consider a dose-ranging study to identify a non-toxic dose. 5. Positive Control: Use a known QT-prolonging agent (e.g., quinidine, sotalol) as a positive control to validate the experimental model. |
| Bradycardia | Potential direct effect on cardiac conduction or secondary to systemic toxicity. | 1. Monitor Vital Signs: Continuously monitor heart rate and blood pressure. 2. Rule out Hypoxia: Ensure adequate oxygenation, as respiratory depression can lead to bradycardia. 3. Atropine Challenge: Consider administration of atropine to assess for vagal involvement. |
Unanticipated Neurological Symptoms
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Coma | Central nervous system depression due to the drug's mechanism of action. | 1. Verify Dose: Ensure the administered dose is appropriate for the animal model. 2. Neurological Assessment: Perform regular neurological assessments (e.g., righting reflex, response to stimuli). 3. Supportive Care: Provide supportive care, including maintaining body temperature and ensuring a clear airway. 4. Lower Doses: Future studies should utilize a lower dose range. |
| Seizures | High doses of this compound can be pro-convulsant. | 1. Immediate Intervention: Administer an anticonvulsant agent (e.g., diazepam) as per approved institutional protocols. 2. Monitor Vital Signs: Closely monitor respiratory rate and oxygen saturation during and after seizure activity. 3. Dose-Response: Conduct a dose-response study to determine the seizure threshold. |
Respiratory Complications
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Respiratory Depression (Reduced Respiratory Rate and/or Tidal Volume) | Central depressive effect on the medullary respiratory center. | 1. Monitor Respiration: Use whole-body plethysmography or other suitable methods to continuously monitor respiratory parameters. 2. Ensure Patent Airway: Check for any obstructions in the airway. 3. Oxygen Supplementation: Provide supplemental oxygen if signs of hypoxia are present. 4. Naloxone (for differential diagnosis): While this compound is a non-narcotic, if opioid co-administration is a factor, naloxone can be used to rule out opioid-induced respiratory depression. |
Quantitative Data Summary
Due to the lack of specific in vivo preclinical studies in the public domain, a comprehensive table of quantitative toxicological data for this compound in animals cannot be provided. The following table summarizes the key toxicological effects reported in human case studies.
| Toxicological Endpoint | System Affected | Observed Effects in Human Overdose | Reported Clinical Intervention |
| Cardiac Arrhythmias | Cardiovascular | Torsade de Pointes, Ventricular Tachycardia, Bradycardia, QT Prolongation | Magnesium Sulfate, Lidocaine |
| CNS Depression | Neurological | Somnolence, Disturbed Sensorium, Coma | Supportive Care |
| Seizures | Neurological | Tonic-clonic seizures | Supportive Care, Anticonvulsants |
| Respiratory Depression | Respiratory | Respiratory Distress, Apnea | Mechanical Ventilation |
| Metabolic Disturbances | Metabolic | Severe Acidosis, Hyperglycemia, Hyperkalemia | IV Sodium Bicarbonate, Fluid Resuscitation |
Experimental Protocols
The following are detailed, representative methodologies for key experiments to assess the in vivo toxicity of this compound, based on standard preclinical safety pharmacology practices.
Assessment of Cardiovascular Toxicity in a Canine Model
-
Objective: To evaluate the potential of this compound to induce QT interval prolongation and cardiac arrhythmias.
-
Animal Model: Beagle dogs are a common model for cardiovascular safety assessment due to their similarity to humans in cardiac electrophysiology.
-
Methodology:
-
Animal Preparation: Anesthetize dogs (e.g., with halothane, which may enhance sensitivity for TdP induction) and instrument for continuous ECG and hemodynamic monitoring. Create atrioventricular (AV) block to control heart rate and increase sensitivity for detecting drug-induced arrhythmias.
-
Drug Administration: Administer this compound intravenously at escalating doses.
-
Data Collection:
-
Continuously record multi-lead ECG.
-
Measure heart rate, PR interval, QRS duration, and QT interval at baseline and after each dose.
-
Correct the QT interval for heart rate (e.g., using Van de Water's formula for dogs).
-
Monitor for the occurrence of premature ventricular contractions (PVCs), ventricular tachycardia, and Torsade de Pointes.
-
-
Programmed Electrical Stimulation (PES): At each dose level, perform PES to assess the arrhythmogenic potential.
-
Blood Sampling: Collect blood samples at specified time points to correlate drug plasma concentrations with cardiovascular effects.
-
Evaluation of Neurotoxicity in a Rodent Model
-
Objective: To assess the effects of this compound on central nervous system function.
-
Animal Model: Sprague-Dawley rats.
-
Methodology:
-
Functional Observational Battery (FOB):
-
Administer this compound at various dose levels via the intended clinical route (e.g., oral gavage).
-
At baseline and at peak effect times, perform a systematic clinical evaluation including:
-
Home cage observations: Posture, activity level.
-
Open field assessment: Gait, arousal level, stereotypies, convulsions.
-
Sensory-motor responses: Approach response, touch response, righting reflex.
-
-
-
Motor Activity Assessment:
-
Use an automated activity monitoring system to quantify locomotor activity over a set period after drug administration.
-
-
Body Temperature: Measure core body temperature at regular intervals.
-
Assessment of Respiratory Function in a Rodent Model
-
Objective: To determine the potential of this compound to cause respiratory depression.
-
Animal Model: Sprague-Dawley rats.
-
Methodology:
-
Whole-Body Plethysmography:
-
Acclimatize unrestrained rats to the plethysmography chambers.
-
Administer this compound and place the animals back in the chambers.
-
Record respiratory parameters including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute) continuously.
-
-
Arterial Blood Gas Analysis:
-
For a more invasive but direct measure, cannulate the carotid artery for blood sampling.
-
At baseline and at the time of peak respiratory effect, collect arterial blood samples to measure PaO2 and PaCO2.
-
-
Hypercapnic Challenge: To enhance the detection of respiratory depression, expose animals to a hypercapnic environment (e.g., 5-8% CO2) and measure the ventilatory response before and after drug administration.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Caption: Signaling pathway for this compound-induced Torsade de Pointes.
Caption: Troubleshooting logic for observed neurotoxicity in vivo.
References
Improving the mobile phase composition for Pipazethate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for High-Performance Liquid Chromatography (HPLC) analysis of Pipazethate.
Frequently Asked Questions (FAQs)
Q1: What are some common starting mobile phase compositions for this compound HPLC analysis?
A1: Several reversed-phase HPLC methods have been successfully employed for this compound analysis. Common mobile phases are mixtures of an aqueous component (water or buffer) and an organic modifier (methanol or acetonitrile). Specific examples from published methods include:
-
Acetonitrile, ammonium acetate buffer, and diethylamine[3]
It is crucial to select a mobile phase that provides good resolution between this compound and any potential impurities or degradation products.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this can be due to interactions with residual acidic silanol groups on the silica-based column. Here are some strategies to mitigate peak tailing:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH (e.g., pH 3-4) can protonate the analyte and minimize interactions with silanols. Conversely, a higher pH can suppress the ionization of silanol groups.
-
Add a Competitive Base: Incorporating a small amount of a competitive base, like diethylamine or triethylamine (typically 0.1%), into the mobile phase can effectively block the active silanol sites and improve peak symmetry.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity and potentially improve peak shape.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a C18 with a different bonding chemistry or a polymer-based column) that is less prone to secondary interactions.
Q3: The retention time of my this compound peak is shifting between injections. What could be the cause?
A3: Retention time instability can arise from several factors related to the mobile phase and the HPLC system.
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the ratio of organic modifier to the aqueous phase can lead to significant shifts in retention time.
-
Lack of Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause retention times to drift, especially at the beginning of a run.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can directly impact retention times.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts. Using a column oven is recommended to maintain a stable temperature.
Q4: I am not getting adequate separation between this compound and a known impurity. How can I improve the resolution?
A4: Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.
-
Optimize the Organic Content: A systematic approach is to vary the percentage of the organic modifier in the mobile phase. A lower organic content will generally increase retention and may improve the separation of early-eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Substituting one for the other can significantly change the elution order and resolution of your compounds.
-
Adjust the pH: If the impurity has different acidic or basic properties than this compound, adjusting the pH of the mobile phase can alter the ionization state of the compounds and improve their separation.
-
Utilize a Buffer: Employing a buffer system (e.g., phosphate, acetate, or formate) can help maintain a stable pH and improve the reproducibility of the separation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during this compound HPLC analysis.
Issue: Poor Peak Shape (Tailing or Fronting)
// Node Definitions start [label="Start: Poor Peak Shape", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is mobile phase pH controlled?", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH (e.g., 3-4 for basic analytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add a competitive base (e.g., 0.1% Diethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the column appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Try an end-capped or different stationary phase column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_solvent [label="Is the sample dissolved in the mobile phase?", fillcolor="#F1F3F4", fontcolor="#202124"]; change_sample_solvent [label="Dissolve sample in mobile phase or a weaker solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_ph; check_ph -> adjust_ph [label="No"]; check_ph -> check_sample_solvent [label="Yes"]; adjust_ph -> add_modifier; add_modifier -> check_column; check_column -> change_column [label="No"]; check_column -> end [label="Yes"]; change_column -> end; check_sample_solvent -> change_sample_solvent [label="No"]; check_sample_solvent -> check_column [label="Yes"]; change_sample_solvent -> end; } caption: "Troubleshooting Workflow for Poor Peak Shape"
Issue: Unstable Retention Times
// Node Definitions start [label="Start: Unstable Retention Times", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_equilibration [label="Is the column fully equilibrated?", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_equilibration [label="Increase equilibration time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="Is the mobile phase freshly and accurately prepared?", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_new_mobile_phase [label="Prepare fresh mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_pump [label="Check pump for leaks and flow rate accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; service_pump [label="Service pump (e.g., replace seals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temperature [label="Is the column temperature stable?", fillcolor="#F1F3F4", fontcolor="#202124"]; use_column_oven [label="Use a column oven", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Stable Retention Times", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_equilibration; check_equilibration -> increase_equilibration [label="No"]; check_equilibration -> check_mobile_phase [label="Yes"]; increase_equilibration -> end; check_mobile_phase -> prepare_new_mobile_phase [label="No"]; check_mobile_phase -> check_pump [label="Yes"]; prepare_new_mobile_phase -> end; check_pump -> service_pump [label="Issue Found"]; check_pump -> check_temperature [label="No Issue"]; service_pump -> end; check_temperature -> use_column_oven [label="No"]; check_temperature -> end [label="Yes"]; use_column_oven -> end; } caption: "Troubleshooting Workflow for Unstable Retention Times"
Experimental Protocols
Below are summarized experimental conditions from published methods for this compound HPLC analysis. These can serve as a starting point for method development and optimization.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Reversed-Phase | CN Column | C18 Reversed-Phase |
| Mobile Phase | Water:Methanol (40:60, v/v) | Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v), pH 4.0 | Methanol:1% Ammonium Sulphate (80:20, v/v), pH 5.7 |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection Wavelength | 230 nm | 225 nm | Not Specified |
| Column Temperature | 30 °C | Not Specified | Not Specified |
Detailed Methodology for a Representative RP-HPLC Method (Based on Method 1)
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade water and methanol in a 40:60 volume-to-volume ratio. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound hydrochloride reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Preparation: For pharmaceutical dosage forms, take a representative sample, and extract the this compound using the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Methanol (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
References
Forced degradation studies of Pipazethate under acidic and alkaline conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Pipazethate under acidic and alkaline conditions.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for acidic and alkaline forced degradation of this compound?
A1: Based on published studies, typical starting conditions for acidic degradation involve treating this compound with 1N hydrochloric acid at 75°C.[1] For alkaline degradation, 0.1N sodium hydroxide at 75°C is a common starting point.[1] It is recommended to monitor the degradation over time to achieve the desired level of degradation (typically 5-20%).
Q2: What analytical techniques are most suitable for analyzing the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly reported techniques for the analysis of this compound and its degradation products.[1][2][3] For HPLC, a reversed-phase C18 or a CN column can be used.
Q3: How can I ensure complete separation of this compound from its degradation products?
A3: Method development and optimization are crucial. For HPLC, adjusting the mobile phase composition, pH, and gradient can improve resolution. A reported HPLC method that provides good resolution uses a mobile phase of acetonitrile:12 mM ammonium acetate:diethylamine (35:65:0.1, v/v/v, pH 4.0) with a 5 µm CN column. For HPTLC, a mobile phase of chloroform:diethylamine:methanol (9.4:0.1:0.5, v/v/v) has been shown to be effective.
Q4: What are the known degradation products of this compound under acidic and alkaline conditions?
A4: Under alkaline conditions, a primary degradation product is formed through hydrolysis. The structure of this alkaline degradant has been elucidated in some studies. Under acidic conditions, degradation also occurs, but the specific structures of the degradation products are less consistently detailed in the available literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very little degradation observed. | Stress conditions are too mild (concentration of acid/alkali is too low, temperature is too low, or duration is too short). | Increase the concentration of the stressor (e.g., move from 0.1N to 1N HCl), increase the temperature (e.g., from 75°C to 80°C), or extend the reaction time. Monitor the reaction at different time points to track the degradation progress. |
| Complete or near-complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. It is important to aim for partial degradation (5-20%) to be able to study the degradation pathway. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation due to extreme pH of the injected sample. | Optimize the mobile phase by varying the organic modifier, aqueous phase ratio, and pH. Ensure that the samples are neutralized and appropriately diluted before injection to prevent damage to the column and improve peak shape. |
| Inconsistent or non-reproducible results. | Inaccurate preparation of solutions. Fluctuation in temperature during the stress study. Variability in the analytical method. | Ensure accurate weighing and dilution of standards and samples. Use a calibrated and stable heating apparatus (e.g., water bath or oven). Validate the analytical method for precision, accuracy, and robustness as per ICH guidelines. |
| Difficulty in identifying degradation products. | Insufficient concentration of the degradation product for characterization. Co-elution of the degradation product with other components. | Concentrate the sample containing the degradation product. Further optimize the chromatographic method to isolate the peak of interest. Employ hyphenated techniques like LC-MS/MS for structural elucidation. |
Summary of Experimental Conditions and Degradation Data
| Stress Condition | Reagent | Temperature | Duration | Analytical Method | Mobile Phase/Solvent | Detection | Observations/Results | Reference |
| Acidic Degradation | 2M HCl | 80°C | 8 hours | Spectrophotometry | 20% Methanol as co-solvent | - | Degradation observed. | |
| Alkaline Degradation | 2M NaOH | 80°C | 8 hours | Spectrophotometry | 20% Methanol as co-solvent | - | Degradation observed. | |
| Acidic Degradation | 1N HCl | 75°C | - | HPLC | Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v, pH 4.0) | UV at 225 nm | Degradation kinetics studied. | |
| Alkaline Degradation | 0.1N NaOH | 75°C | - | HPLC | Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v, pH 4.0) | UV at 225 nm | Degradation kinetics studied. | |
| Alkaline Degradation | 2M NaOH | Reflux | 5 hours | TLC, HPLC | Methanol:Ethyl Acetate:Ammonia (8:2:0.2, v/v/v) for TLC; Methanol:1% Ammonium Sulphate (80:20, v/v, pH 5.7) for HPLC | UV at 251 nm | Complete degradation to a single product. |
Detailed Experimental Protocols
Protocol 1: Forced Degradation in Acidic and Alkaline Solutions (Spectrophotometric Analysis)
This protocol is based on the methodology described by Mervat M. Hosny (2015).
-
Preparation of Stock Solution: Prepare a stock solution of this compound HCl in methanol.
-
Acidic Degradation:
-
Dissolve 5 mg of this compound HCl in 10 ml of methanol.
-
Add 40 ml of 2M HCl.
-
Protect the solution from light and heat it in an oven at 80°C for 8 hours.
-
After cooling, determine the absolute recovery by comparing the absorbance of the stressed sample to that of a pure drug standard at the same concentration.
-
-
Alkaline Degradation:
-
Dissolve 5 mg of this compound HCl in 10 ml of methanol.
-
Add 40 ml of 2M NaOH.
-
Protect the solution from light and heat it in an oven at 80°C for 8 hours.
-
After cooling, analyze the sample. The alkaline degradation product may not react with certain chromogenic agents, allowing for the assay of the remaining this compound HCl.
-
Protocol 2: Forced Degradation for HPLC Analysis
This protocol is adapted from the work of E. A. Gomaa (2011).
-
Preparation of Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., methanol).
-
Acidic Degradation:
-
Transfer a known amount of this compound HCl bulk sample to a flask.
-
Add a specific volume of 1N HCl.
-
Heat the solution at 75°C.
-
Withdraw aliquots at different time intervals, neutralize with an appropriate base (e.g., 1N NaOH), and dilute to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Alkaline Degradation:
-
Transfer a known amount of this compound HCl bulk sample to a flask.
-
Add a specific volume of 0.1N NaOH.
-
Heat the solution at 75°C.
-
Withdraw aliquots at different time intervals, neutralize with an appropriate acid (e.g., 0.1N HCl), and dilute to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
HPLC Method Parameters:
-
Column: 5 µm CN column (e.g., Luna, Phenomenex®)
-
Mobile Phase: Acetonitrile:12 mM ammonium acetate:diethylamine (35:65:0.1, v/v/v), adjusted to pH 4.0
-
Detection: UV at 225 nm
-
Flow Rate: As per column specifications and desired separation.
-
Temperature: Ambient or controlled (e.g., 30°C).
References
Validation & Comparative
Pipazethate efficacy versus placebo in controlled clinical trials for cough
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pipazethate versus placebo in the treatment of cough, based on available data from controlled clinical trials. This compound, a non-narcotic oral antitussive, was marketed for a period but was later withdrawn from the U.S. market in 1972 due to a failure to establish its efficacy. This document synthesizes the available historical clinical trial data and pharmacological information to provide a resource for researchers in the field of antitussive drug development.
Efficacy Data from Controlled Clinical Trials
Table 1: Summary of Findings from Vakil, Mehta, and Prajapat (1966) Clinical Trial
| Treatment Group | Outcome Measure | Result | Conclusion |
| This compound | Clinical Cough Suppression | Not Superior to Placebo | No significant antitussive activity demonstrated. |
| Placebo | Clinical Cough Suppression | - | |
| This compound | Artificially Induced Cough | Not Superior to Placebo | No significant antitussive activity demonstrated. |
| Placebo | Artificially Induced Cough | - |
Experimental Protocols
Detailed experimental protocols from the historical clinical trials of this compound are not extensively documented in available literature. However, based on the description of the 1966 study by Vakil and colleagues, a representative experimental design for evaluating antitussive agents of that era can be outlined.
Key Methodological Components:
-
Study Design: A double-blind, placebo-controlled methodology was employed to minimize bias.
-
Participant Population: The study included two distinct cohorts:
-
Patients with a clinical diagnosis of cough.
-
Healthy subjects in whom cough was artificially induced.
-
-
Intervention: Participants were administered either this compound or a matching placebo. The exact dosage and duration of treatment are not specified in the available abstracts.
-
Cough Induction: In the healthy subject cohort, cough was induced using a standardized method, such as the inhalation of a tussive agent (e.g., citric acid aerosol), a common practice in experimental cough studies.
-
Outcome Assessment: The efficacy of the treatment was likely assessed through a combination of objective and subjective measures, such as:
-
Objective: Cough counts over a specified period.
-
Subjective: Patient-reported improvements in cough severity or frequency.
-
Visualizations
Signaling Pathway
This compound is described as a centrally acting antitussive agent, meaning it is thought to suppress the cough reflex by acting on the cough center in the brainstem's medulla. The precise molecular pathways have not been fully elucidated. The following diagram illustrates a high-level proposed mechanism of action.
Caption: Proposed central mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the logical flow of a typical double-blind, placebo-controlled clinical trial for an antitussive agent, as inferred from the description of the Vakil et al. (1966) study.
Caption: Experimental workflow of a placebo-controlled antitussive trial.
A Comparative Analysis of the Antitussive Effects of Pipazethate and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive properties of the non-narcotic agent Pipazethate and the opioid-based drug codeine. The following analysis is based on available experimental data to inform research and development in the field of cough suppressants.
Executive Summary
This compound and codeine are centrally acting antitussive agents that suppress the cough reflex at the level of the brainstem. Codeine, a long-established opioid, exerts its effects primarily through agonism of μ-opioid receptors. In contrast, this compound, a non-narcotic compound, is understood to act on the medullary cough center and has an affinity for the sigma-1 receptor. While codeine has been a benchmark for antitussive efficacy, its clinical utility is often weighed against a profile of side effects including sedation, constipation, and the potential for dependence. This compound was developed as an alternative without these opioid-associated risks. However, its efficacy has been a subject of debate, with some studies indicating a lack of superiority over placebo, which ultimately led to its withdrawal from the U.S. market.
This comparative analysis delves into the quantitative efficacy, mechanisms of action, and experimental protocols used to evaluate these two compounds.
Quantitative Comparison of Antitussive Efficacy
The following table summarizes the available quantitative data on the antitussive effects of this compound and codeine from clinical and preclinical studies.
| Parameter | This compound | Codeine | Study Population/Model | Reference |
| Cough Frequency Reduction (Clinical) | No significant difference from placebo | 47% reduction (30 mg) | Patients with chronic bronchitis | [1] |
| Cough Count Reduction (Clinical) | Not Available | 60% reduction (7.5-60 mg) | Patients with COPD | [1] |
| Antitussive ED50 (Preclinical) | Not Available | 9.1 mg/kg s.c. | Guinea pig (citric acid-induced cough) | [2] |
| Antitussive ED50 (Preclinical) | Not Available | 8.7 mg/kg i.v. | Guinea pig (citric acid-induced cough) | [2] |
Mechanisms of Action
This compound
This compound is a centrally acting, non-narcotic antitussive. Its primary mechanism is believed to be the depression of the medullary cough center. In addition to this central effect, this compound exhibits other pharmacological activities that may contribute to its antitussive action:
-
Sigma-1 Receptor Binding: this compound is an agonist of the sigma-1 receptor. While the precise role of this receptor in cough modulation is still under investigation, sigma-1 receptors are known to be involved in various cellular functions, including the modulation of ion channels and intracellular signaling pathways that could influence neuronal excitability within the cough reflex pathway.
-
Local Anesthetic and Spasmolytic Activity: this compound also possesses local anesthetic and spasmolytic properties, which may contribute to a peripheral component of its antitussive effect by reducing irritation in the airways.
Codeine
Codeine is an opioid analgesic and antitussive that also acts on the central nervous system. Its mechanism of action is well-established:
-
μ-Opioid Receptor Agonism: Codeine is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to its active form, morphine.[3] Morphine then acts as an agonist at μ-opioid receptors located in the cough center within the medulla oblongata of the brainstem. Activation of these receptors suppresses the cough reflex. The antitussive effects of codeine can be blocked by opioid antagonists like naloxone, confirming the involvement of the μ-opioid mechanism.
Signaling Pathways
The distinct mechanisms of this compound and codeine are reflected in their downstream signaling pathways.
Figure 1: Proposed signaling pathway for this compound's antitussive effect.
References
- 1. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
A Head-to-Head In Vivo Comparison of Pipazethate and Dextromethorphan as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two centrally acting antitussive agents: Pipazethate and Dextromethorphan. While Dextromethorphan is a widely used and studied cough suppressant, this compound is a less common compound with a history of limited clinical use and efficacy concerns. This document synthesizes available in vivo data, details relevant experimental protocols, and visually represents the signaling pathways to aid in research and drug development.
Executive Summary
Direct head-to-head in vivo comparative studies between this compound and Dextromethorphan are notably absent in recent scientific literature. Dextromethorphan has a well-documented profile of efficacy in various preclinical models of cough.[1][2] In contrast, the in vivo efficacy of this compound is not well-established, with some studies indicating it may not be more effective than a placebo.[3] this compound was withdrawn from the U.S. market due to a lack of evidence of its efficacy.[3] Both compounds act on the central nervous system to suppress the cough reflex, but through different primary mechanisms.
Mechanism of Action
This compound is understood to be a centrally acting non-narcotic antitussive.[4] Its mechanism is thought to involve the depression of the medullary cough center. Additionally, it may possess a peripheral component to its action by reducing the irritability of sensory nerves in the airways and exerting a mild local anesthetic effect. At the molecular level, this compound is known to bind to the sigma-1 receptor.
Dextromethorphan is also a centrally acting antitussive. Its mechanism is more extensively studied and is known to be complex, involving multiple receptor systems. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor. This multi-target engagement is believed to contribute to its cough-suppressing effects by increasing the threshold for cough induction within the central nervous system.
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed signaling pathways for this compound and Dextromethorphan in the context of cough suppression.
In Vivo Efficacy Data
Quantitative in vivo data for this compound is scarce. For Dextromethorphan, the citric acid-induced cough model in guinea pigs is a commonly used assay for evaluating antitussive efficacy.
Table 1: Summary of In Vivo Antitussive Efficacy
| Compound | Animal Model | Dosing | Efficacy | Source |
| This compound | Various | Not specified | Inconclusive; some studies show no significant effect over placebo. | |
| Dextromethorphan | Guinea Pig (Citric Acid-Induced Cough) | 30 mg/kg (i.p.) | Significant inhibition of cough. | |
| Dextromethorphan | Guinea Pig (Citric Acid-Induced Cough) | 32 mg/kg (p.o.) | No significant reduction in cough frequency in one study. |
Note: Efficacy of Dextromethorphan can vary between studies and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to assess antitussive drug efficacy.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard and widely used model for screening antitussive compounds.
Objective: To evaluate the ability of a test compound to suppress cough induced by the inhalation of a citric acid aerosol.
Materials:
-
Male Hartley guinea pigs (300-450 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (e.g., 0.4 M)
-
Test compound (e.g., Dextromethorphan) and vehicle
Procedure:
-
Acclimatize guinea pigs to the experimental environment.
-
Administer the test compound or vehicle at a predetermined time before the citric acid challenge (e.g., 30-60 minutes). Dosing can be intraperitoneal (i.p.) or oral (p.o.).
-
Place the animal in the whole-body plethysmograph.
-
Expose the animal to an aerosol of citric acid for a defined period (e.g., 10 minutes).
-
Record the number of coughs during the exposure and a subsequent observation period. Coughs are identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Compare the number of coughs in the drug-treated group to the vehicle-treated control group to determine the percent inhibition.
Capsaicin-Induced Cough Model
This model is used to investigate cough mediated by the activation of TRPV1 receptors on sensory nerves.
Objective: To assess the antitussive effect of a compound on capsaicin-induced cough.
Procedure: The protocol is similar to the citric acid model, with the key difference being the use of a capsaicin aerosol (e.g., 10-30 µM) as the tussive agent. This model can help to elucidate the mechanism of action of a novel antitussive, particularly its interaction with the TRPV1 pathway.
Mechanical Stimulation-Induced Cough Model
This model involves the direct mechanical stimulation of the trachea to elicit a cough reflex.
Objective: To evaluate antitussive effects on a mechanically-induced cough.
Procedure:
-
Anesthetize the animal (e.g., rabbit or guinea pig).
-
A small probe is inserted into the trachea.
-
The probe is used to mechanically stimulate the tracheal mucosa, inducing a cough reflex.
-
The number and intensity of coughs are measured before and after drug administration.
Side Effect Profile
This compound: Side effects can include drowsiness, nausea, vomiting, restlessness, and insomnia. In cases of overdose, more severe toxicities such as neurological, metabolic, and cardiovascular disturbances have been reported.
Dextromethorphan: At therapeutic doses, side effects are generally mild but can include dizziness, drowsiness, nausea, and stomach upset. At higher, recreational doses, it can cause dissociative and hallucinogenic effects.
Conclusion
While both this compound and Dextromethorphan are classified as centrally acting antitussives, their in vivo profiles differ significantly based on the available evidence. Dextromethorphan has a more robust and well-characterized efficacy profile in preclinical models, supported by a deeper understanding of its complex mechanism of action involving NMDA and sigma-1 receptors. In contrast, the in vivo evidence for this compound's antitussive efficacy is weak and historical, leading to its withdrawal from major markets. Its mechanism, while proposed to involve central and peripheral actions and sigma-1 receptor binding, requires further investigation. For researchers and drug developers, Dextromethorphan serves as a well-established benchmark, while the case of this compound highlights the critical need for rigorous in vivo efficacy studies to support the clinical development of novel antitussive agents. Future research could involve direct, controlled in vivo comparisons of these and other antitussives in standardized cough models to provide a clearer picture of their relative therapeutic potential.
References
Validating the Central Mechanism of Action of Pipazethate on the Cough Reflex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pipazethate's central mechanism of action against other well-established and novel antitussive agents. While this compound is proposed to act centrally on the medullary cough center, this document highlights the current state of experimental evidence and identifies areas where further research is required for complete validation.
Comparative Analysis of Antitussive Agents
The following table summarizes the mechanisms of action, and both preclinical and clinical efficacy of this compound and its key comparators.
| Drug | Proposed Central Mechanism of Action | Preclinical Efficacy (Animal Models) | Clinical Efficacy in Cough | Key Experimental Evidence for Central Action |
| This compound | Acts centrally on the medullary cough center; may also have a peripheral component by reducing airway nerve sensitivity.[1] | Limited publicly available data. Some studies suggest efficacy, while others indicate it is no better than placebo.[2] | Some clinical studies report significant antitussive activity, but others show a lack of efficacy compared to placebo in chronic cough.[2][3] | Primarily based on its classification as a centrally acting agent.[4] Direct experimental validation (e.g., electrophysiology, microdialysis in the medulla) is not readily available in the literature. |
| Codeine | Acts on μ-opioid receptors in the medullary cough center. | Effective in various animal models, suppressing cough by 50-100% depending on the model. Its efficacy can be model- and species-dependent. | Considered a "gold standard" but its efficacy has been questioned in recent placebo-controlled studies, particularly for cough due to upper respiratory tract infections. | Microinjection of codeine into the nucleus of the tractus solitarius (NTS) suppresses cough in animal models. |
| Dextromethorphan | Non-competitive NMDA receptor antagonist in the brainstem. | Effective in animal models of cough. | Demonstrates significant suppression of acute cough in some studies. | Acts on the cough center in the medulla oblongata by elevating the coughing threshold. |
| Gefapixant | Peripherally acting P2X3 receptor antagonist on sensory nerve fibers in the airways. | Reduces cough frequency and increases cough latency in guinea pig models. | Shown to be effective in reducing cough frequency in phase 3 clinical trials for refractory or unexplained chronic cough. | N/A (Primarily peripheral mechanism) |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used preclinical model to evaluate the efficacy of antitussive drugs.
Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced responses.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the cough challenge.
-
Cough Induction: Animals are placed in a whole-body plethysmography chamber. A nebulizer is used to deliver an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) into the chamber for a defined period (e.g., 10 minutes).
-
Data Recording: The number of coughs is detected and recorded using a specialized software that analyzes the characteristic sound and pressure changes associated with a cough.
-
Parameters Measured:
-
Cough frequency: The total number of coughs during the exposure period.
-
Latency to first cough: The time from the start of the citric acid exposure to the first cough.
-
-
Comparison: The results from the drug-treated group are compared to those of the vehicle-treated control group to determine the percentage of cough inhibition.
Visualizing the Mechanisms
Signaling Pathway of the Cough Reflex
The following diagram illustrates the general neural pathway of the cough reflex, from peripheral stimulation to the central processing and motor response.
Caption: General signaling pathway of the cough reflex.
Proposed Central Mechanism of this compound
This diagram depicts the hypothesized mechanism of action for this compound within the central nervous system.
Caption: Proposed central mechanism of this compound.
Comparative Experimental Workflow for Antitussive Evaluation
This diagram outlines a typical experimental workflow for comparing the efficacy of different antitussive drugs.
Caption: Workflow for antitussive drug comparison.
Conclusion and Future Directions
This compound is classified as a centrally acting antitussive agent, with its proposed mechanism targeting the medullary cough center. However, a thorough review of the available scientific literature reveals a notable lack of direct experimental evidence to fully validate this central mechanism. While clinical studies on its efficacy have yielded mixed results, preclinical data detailing its specific interactions with neuronal circuits in the brainstem are scarce.
In contrast, the central mechanisms of codeine and dextromethorphan are better characterized, with evidence from microinjection studies and a clearer understanding of their receptor targets (opioid and NMDA receptors, respectively).
To definitively validate the central mechanism of this compound, further research is warranted, employing techniques such as:
-
In vivo electrophysiology: Recording from neurons within the nucleus tractus solitarius and other medullary cough-related areas in animal models to directly assess the effect of this compound on their firing patterns.
-
In vivo microdialysis: Measuring the release of neurotransmitters in the brainstem following this compound administration to understand its neurochemical effects.
-
Receptor binding assays: Identifying the specific receptor targets of this compound within the central nervous system.
Such studies would provide the necessary quantitative data to solidify our understanding of this compound's mechanism of action and to more accurately compare its performance with other antitussive agents. This would be invaluable for guiding future drug development efforts in the field of cough suppression.
References
- 1. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pipazethate and Other Non-Narcotic Antitussives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the non-narcotic antitussive agent Pipazethate against other commonly used non-narcotic cough suppressants, including Dextromethorphan, Cloperastine, and Levodropropizine. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a synthesis of available data on efficacy, mechanism of action, and experimental methodologies.
Executive Summary
This compound is a centrally acting non-narcotic antitussive.[1] However, clinical evidence supporting its efficacy is limited, with at least one study showing it to be no more effective than a placebo in reducing cough frequency in patients with chronic bronchitis.[2] In contrast, other non-narcotic antitussives such as Dextromethorphan, Cloperastine, and Levodropropizine have demonstrated varying degrees of efficacy in clinical trials. This guide will delve into the available data to provide a comparative perspective on these agents.
Mechanism of Action
The antitussive effects of these compounds are achieved through different mechanisms, targeting either central nervous system pathways or peripheral sites.
This compound: Acts centrally on the medullary cough center to suppress the cough reflex.[1]
Dextromethorphan: This centrally acting agent is an antagonist of the NMDA receptor and a sigma-1 receptor agonist. It is believed to suppress cough by increasing the threshold for the cough reflex in the medulla.
Cloperastine: Exhibits a dual mechanism of action, acting both centrally on the cough center and peripherally. It also possesses antihistaminic properties.
Levodropropizine: A peripherally acting antitussive that is thought to work by inhibiting the activation of C-fibers in the airways.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound with other non-narcotic antitussives are scarce in publicly available literature. The following tables summarize the available efficacy data from placebo-controlled and active-comparator trials for each agent.
Table 1: Summary of this compound Efficacy Data
| Drug/Dose | Comparator | Patient Population | Outcome | Reference |
| This compound 5 mL | Placebo | 10 patients with chronic bronchitis | No significant difference in cough frequency |
Table 2: Summary of Dextromethorphan Efficacy Data
| Drug/Dose | Comparator | Patient Population | Outcome | Reference |
| Dextromethorphan 20 mg twice daily | Placebo | Chronic cough | More effective than placebo in reducing cough frequency and severity. | |
| Dextromethorphan 30 mg three times daily | Placebo | Chronic cough | More effective than placebo in reducing cough response to citric acid challenge, but not for cough severity or sleep disturbance. | |
| Dextromethorphan 30 mg single dose | Placebo | Acute upper respiratory tract infection | No clinically significant antitussive activity. |
Table 3: Summary of Levodropropizine Efficacy Data
| Drug/Dose | Comparator | Patient Population | Outcome | Reference |
| Levodropropizine | Dextromethorphan | 209 adult patients | Faster onset of action and greater reduction in night awakenings compared to dextromethorphan. | |
| Levodropropizine | Central Antitussives (Codeine, Cloperastine, Dextromethorphan) | Pediatric patients | Statistically significant improvement in cough severity and nocturnal awakenings compared to central antitussives. | |
| Levodropropizine | Dihydrocodeine | Chronic cough | Did not affect respiratory responses to hypercapnia, unlike dihydrocodeine, suggesting a peripheral mechanism of action. |
Table 4: Summary of Cloperastine Efficacy Data
| Drug/Dose | Comparator | Patient Population | Outcome | Reference |
| Cloperastine 12 and 24 mg/kg (preclinical) | Saline | Guinea pigs with citric acid-induced cough | Significant reduction in the number of cough events (approximately 70% decrease at the highest dose). |
Experimental Protocols
Standardized methodologies are crucial for the evaluation of antitussive agents. Below are generalized protocols for preclinical and clinical studies.
Preclinical Evaluation: Citric Acid-Induced Cough in Guinea Pigs
This model is widely used to assess the efficacy of potential antitussive drugs.
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Cough Induction: Animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period (e.g., 3 minutes) to induce coughing.
-
Drug Administration: The test compound (e.g., this compound or comparator) is administered orally or via another relevant route at various doses prior to citric acid challenge. A vehicle control group receives the vehicle alone.
-
Outcome Measures: The primary endpoints are the number of coughs and the latency to the first cough, which are recorded and analyzed.
-
Data Analysis: The percentage reduction in cough frequency compared to the vehicle control group is calculated to determine the antitussive efficacy.
Clinical Trial Design for Antitussive Drugs
Human studies are essential to confirm the efficacy and safety of new antitussive agents.
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.
-
Patient Population: Patients with a stable, chronic cough or acute cough associated with upper respiratory tract infections are typically enrolled.
-
Treatment: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Outcome Measures:
-
Objective: 24-hour ambulatory cough frequency monitoring is a key objective measure.
-
Subjective: Patient-reported outcomes, such as cough severity assessed using a visual analog scale (VAS), and quality of life questionnaires are also important.
-
-
Data Analysis: The change in cough frequency and severity from baseline is compared between the treatment groups.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Different Antitussive Classes
Caption: Mechanisms of action for central and peripheral non-narcotic antitussives.
Generalized Experimental Workflow for Antitussive Drug Evaluation
Caption: A generalized workflow for the evaluation of new antitussive drugs.
References
A Comparative Guide to HPLC and Spectrophotometry for the Quantification of Pipazethate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of Pipazethate, a non-narcotic antitussive agent. This cross-validation guide is based on published experimental data to assist in selecting the most suitable method for your analytical needs.
Methodologies at a Glance
Both HPLC and spectrophotometry offer reliable means for quantifying this compound, yet they operate on different principles. HPLC separates components in a mixture based on their differential interactions with a stationary and mobile phase, providing high specificity. Spectrophotometry, on the other hand, measures the amount of light absorbed by a substance at a specific wavelength and is often simpler and more rapid.
Experimental Protocols
Detailed methodologies for both techniques are crucial for reproducibility and validation. Below are representative protocols for the quantification of this compound using HPLC and various spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC) Protocol
A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound HCl.[1]
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a water-methanol mixture (40:60, v/v).[1] Another reported mobile phase is methanol: 1% ammonium sulphate (pH 5.7) (80:20, v/v).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Standard solutions of this compound HCl are prepared in the mobile phase to achieve concentrations within the linear range.
Spectrophotometric Protocols
Several spectrophotometric methods have been developed for this compound quantification, often based on colorimetric reactions.
Method A: Oxidation with Fe³⁺ in the presence of o-phenanthroline
-
Transfer aliquots of standard this compound HCl solution into a series of 10 mL calibrated flasks.
-
Add 2 mL of Fe³⁺-o-phenanthroline reagent solution and 3 mL of acetate buffer (pH 4.5).
-
Heat the mixture in a water bath at 90°C for 10 minutes.
-
Cool the flasks to room temperature and dilute to the mark with double-distilled water.
-
Measure the absorbance of the resulting colored complex at 510 nm against a reagent blank.
Method B: Ion-Pair Complex Formation with Chromazurol S
-
Transfer aliquots of a standard this compound HCl solution into a series of 50 mL separating funnels.
-
Add 1 mL of chromazurol S dye.
-
Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.
-
Shake the funnels vigorously with 10 mL of methylene chloride for 2 minutes.
-
Allow the two phases to separate and dehydrate the organic layer with anhydrous sodium sulphate.
-
Measure the absorbance of the organic layer at 512 nm against a blank.
Method C: Oxidation with Potassium Permanganate
-
Pipette an aliquot of the this compound HCl solution into a 10 mL calibrated flask.
-
Add 0.5 mL of 2.0 M H₂SO₄.
-
Add a known excess of 5.0 × 10⁻⁴ M KMnO₄ and heat in a water bath at 60 ± 2°C for 5 minutes.
-
Cool the mixture to room temperature.
-
Add a specific volume of a dye such as amaranth, acid orange II, indigocarmine, or methylene blue.
-
Dilute to volume with water and measure the absorbance at the respective λmax of the dye (e.g., 521 nm for amaranth).
Performance Comparison
The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following tables summarize the quantitative performance data for this compound quantification using both techniques, as reported in various studies.
| Parameter | HPLC Method | Spectrophotometric Method A (o-phenanthroline) | Spectrophotometric Method B (Chromazurol S) | Spectrophotometric Method C (KMnO₄) |
| Linearity Range | 100 - 10,000 ng/mL | 0.5 - 8 µg/mL | 12 - 92 µg/mL | 2.0 - 16 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | 0.21 mg/mL | 3.36 µg/mL | 0.30 µg/mL (Amaranth) |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.70 mg/mL | 11.2 µg/mL | 0.99 µg/mL (Amaranth) |
| Recovery | 100.95 ± 0.33% | 98.9 - 101.15% | Not explicitly stated | Good accuracy and precision reported |
| Relative Standard Deviation (RSD) | < 4.2% | ≤ 0.83% | Satisfactory intra-day and inter-day RSD | 0.79% (Amaranth) |
Visualizing the Workflow and Cross-Validation
To better understand the analytical processes and their comparison, the following diagrams illustrate the experimental workflows and the logical relationship in cross-validation.
Conclusion
Both HPLC and spectrophotometry are viable methods for the quantification of this compound.
HPLC offers superior specificity and is a stability-indicating method, capable of separating the parent drug from its degradation products. This makes it the method of choice for stability studies and in the presence of potential interferences.
Spectrophotometry , particularly through colorimetric reactions, provides a simpler, more cost-effective, and rapid alternative for routine quality control where the absence of interfering substances can be assured. The various spectrophotometric methods offer a range of sensitivities and linear ranges, allowing for flexibility in application.
The selection of the most appropriate method will depend on the specific analytical problem, the required level of selectivity and sensitivity, and the available instrumentation. For regulatory submissions and in-depth stability studies, the specificity of HPLC is indispensable. For routine analysis of bulk drug or simple formulations, a validated spectrophotometric method can provide accurate and precise results efficiently.
References
In Vivo Validation of Pipazethate's Sigma-1 Receptor Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pipazethate's engagement with the sigma-1 receptor (S1R) against other well-established S1R ligands. The objective is to offer a comprehensive resource for the in vivo validation of novel compounds targeting this receptor, using this compound as a case study. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate experimental design and data interpretation.
Introduction to this compound and the Sigma-1 Receptor
This compound is a centrally acting antitussive agent that has been shown to bind to the sigma-1 receptor with a reported IC50 of 190 nM. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, and is implicated in a variety of cellular functions, including signal transduction, cellular stress responses, and neuronal plasticity.[1][2][3] Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug development.
This guide will compare the known in vitro properties of this compound with established sigma-1 receptor agonists and antagonists, and provide a framework for its in vivo validation by examining the methodologies and expected outcomes based on the performance of these comparator compounds.
Data Presentation: Comparative Ligand Analysis
To objectively assess a novel compound's interaction with the sigma-1 receptor, it is crucial to compare its binding affinity and in vivo efficacy with those of well-characterized ligands. The following tables summarize the in vitro binding affinities and in vivo receptor occupancy and behavioral effects of this compound and selected comparator sigma-1 receptor ligands.
Table 1: In Vitro Sigma-1 Receptor Binding Affinities
| Compound | Type | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | - | - | 190 |
| Agonists | |||
| PRE-084 | Agonist | 2.2 | 44[4][5] |
| SA4503 | Agonist | 4.6 | 17.4 |
| (+)-Pentazocine | Agonist | 1.62 | 2.34 |
| Antagonists | |||
| NE-100 | Antagonist | 0.86 - 1.03 | 4.16 |
| BD1047 | Antagonist | 0.93 | - |
| Haloperidol | Antagonist | 2-4 | - |
Table 2: In Vivo Sigma-1 Receptor Engagement and Behavioral Effects
| Compound | Animal Model | In Vivo Occupancy (ED₅₀) | Behavioral Test | Effective Dose Range | Observed Effect |
| Agonists | |||||
| PRE-084 | Mouse/Rat | - | Forced Swim Test | 0.25 - 1.0 mg/kg | Antidepressant-like effects |
| SA4503 | Mouse | - | Dizocilpine-induced Amnesia | 0.03 - 1 mg/kg (s.c.) | Attenuation of memory deficits |
| (+)-Pentazocine | Mouse | - | Hot Plate Test | - | Modulation of analgesia |
| Antagonists | |||||
| NE-100 | Rat | 0.12 - 0.27 mg/kg (oral) | PCP-induced head-weaving | 0.12 - 0.27 mg/kg (oral) | Antagonism of PCP-induced behavior |
| BD1047 | Rat | - | Methamphetamine-induced hyperactivity | 20 - 30 mg/kg | Attenuation of hyperactivity |
| Haloperidol | Mouse | - | Sigma-1 related behaviors | - | Potentiation of opioid analgesia |
Note: In vivo occupancy and effective dose ranges can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key in vivo assays to assess sigma-1 receptor engagement.
In Vivo Receptor Occupancy Study using PET
Objective: To determine the dose-dependent occupancy of the sigma-1 receptor by a test compound in vivo.
Protocol:
-
Radioligand: Utilize a selective sigma-1 receptor radioligand such as [¹¹C]SA4503.
-
Animal Model: Use male Wistar rats or a similar appropriate rodent model.
-
Procedure:
-
Perform a baseline PET scan on each animal with [¹¹C]SA4503 to determine the initial receptor availability.
-
Administer the test compound (e.g., this compound) at various doses.
-
After a specified pretreatment time, perform a second PET scan with [¹¹C]SA4503.
-
Acquire dynamic PET data and arterial blood samples to measure the concentration of the radioligand in plasma.
-
-
Data Analysis:
-
Calculate the binding potential (BPnd) or total distribution volume (VT) of the radioligand in different brain regions before and after administration of the test compound.
-
Receptor occupancy (RO) can be calculated using the formula: RO (%) = 100 × (BPnd_baseline - BPnd_drug) / BPnd_baseline.
-
Determine the ED₅₀ (the dose required to achieve 50% receptor occupancy) by fitting the dose-occupancy data to a sigmoid model.
-
Dizocilpine-Induced Amnesia Model
Objective: To assess the potential of a sigma-1 receptor agonist to reverse cognitive deficits.
Protocol:
-
Animal Model: Use male ICR mice or a similar strain.
-
Apparatus: A Y-maze or a step-down passive avoidance apparatus.
-
Procedure:
-
Administer the test compound (e.g., this compound) or a reference agonist (e.g., SA4503, 0.03-1 mg/kg, s.c.) to the animals.
-
After a specified pretreatment time (e.g., 30 minutes), administer dizocilpine (MK-801), an NMDA receptor antagonist (e.g., 0.1-0.2 mg/kg, i.p.), to induce amnesia.
-
After another interval (e.g., 20 minutes), place the animal in the Y-maze to assess spontaneous alternation or in the passive avoidance apparatus for training and retention testing.
-
-
Data Analysis:
-
In the Y-maze, calculate the percentage of spontaneous alternation. A decrease in alternation indicates a memory deficit.
-
In the passive avoidance test, measure the latency to step down from a platform. A shorter latency in the retention test compared to the training phase indicates amnesia.
-
Compare the performance of the test compound-treated group with the dizocilpine-only group and a vehicle control group.
-
Locomotor Activity Test
Objective: To evaluate the effect of a sigma-1 receptor ligand on spontaneous motor activity.
Protocol:
-
Animal Model: Use male Swiss Webster mice or a similar strain.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Habituate the animals to the testing room and the open-field arena.
-
Administer the test compound (e.g., this compound) or a reference ligand (e.g., the antagonist BD1047 to counteract stimulant-induced hyperactivity).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the locomotor parameters and compare the results between different treatment groups and a vehicle control group. This can reveal whether a compound has stimulant, sedative, or no intrinsic effect on motor activity, or if it can modulate the effects of another psychoactive substance.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are presented in DOT language.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
Caption: Logical Relationship in Comparative Analysis.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles: Pipazethate vs. Opioid-Based Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the non-narcotic antitussive Pipazethate and commonly used opioid-based antitussives such as codeine, dextromethorphan, and hydrocodone. This document summarizes available data on adverse events, details the underlying mechanisms of action, and provides insights into the experimental methodologies used to evaluate these agents.
Executive Summary
This compound, a centrally acting non-narcotic cough suppressant, was developed as an alternative to opioid-based antitussives to reduce the risk of dependence and other opioid-related side effects. While opioid antitussives are effective, their use is associated with a range of adverse effects, including sedation, constipation, and the potential for abuse. This guide presents a comparative analysis of their side effect profiles based on available clinical data and mechanistic understanding.
Data Presentation: Side Effect Profiles
The following table summarizes the reported side effects for this compound and various opioid-based antitussives. It is important to note that quantitative data for this compound is limited due to its withdrawal from several markets. The data for opioid antitussives is more extensive but can vary depending on the specific drug, dosage, and patient population.
| Side Effect Category | This compound | Codeine | Dextromethorphan | Hydrocodone |
| Central Nervous System | Drowsiness, restlessness, insomnia, fatigue, dizziness[1] | Sedation, dizziness, lightheadedness, confusion, euphoria[2] | Drowsiness, dizziness, nervousness, restlessness[3] | Drowsiness, dizziness, lightheadedness, anxiety, headache[4] |
| Gastrointestinal | Nausea, vomiting[1] | Nausea, vomiting, constipation | Nausea, vomiting, stomach pain | Nausea, vomiting, constipation |
| Cardiovascular | Tachycardia (infrequent) | Hypotension (with higher doses) | Minimal effects at therapeutic doses | Bradycardia, hypotension (can be serious) |
| Respiratory | Respiratory depression (in cases of toxicity) | Respiratory depression (dose-dependent) | Respiratory depression (rare at therapeutic doses) | Significant respiratory depression (risk of overdose) |
| Dermatologic | Rash, urticaria | Pruritus, rash | Rash | Skin rash, itching |
| Other | Seizures (in large doses) | Potential for dependence and abuse | Potential for abuse (dissociative effects at high doses) | High potential for dependence and abuse |
Experimental Protocols
The evaluation of antitussive efficacy and safety in clinical trials typically involves standardized methodologies to ensure reliable and comparable results.
General Protocol for Antitussive Clinical Trials:
-
Study Design: Most definitive studies are randomized, double-blind, placebo-controlled trials. A crossover design may be used where each participant receives all treatments (active drug and placebo) at different times.
-
Patient Population: Participants are typically selected based on the presence of an acute or chronic cough of a specific etiology (e.g., upper respiratory tract infection, chronic bronchitis). Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Outcome Measures:
-
Objective Measures: 24-hour ambulatory cough frequency monitoring is considered the gold standard. This involves a portable recording device that captures cough sounds, which are then analyzed for frequency and intensity.
-
Subjective Measures: Patient-reported outcomes are crucial and are often assessed using validated questionnaires such as the Leicester Cough Questionnaire (LCQ) or visual analog scales (VAS) for cough severity and urge-to-cough.
-
-
Adverse Event Monitoring: All adverse events (AEs) are systematically recorded throughout the study. This includes the nature of the event, its severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study medication. Serious adverse events (SAEs) are reported to regulatory authorities according to specific timelines.
-
Data Analysis: Statistical methods are used to compare the change in cough frequency and severity from baseline between the treatment and placebo groups. The incidence and nature of adverse events are also compared between groups.
Specific Methodological Considerations:
-
Citric Acid Challenge: In some experimental settings, cough can be induced by the inhalation of a tussive agent like citric acid or capsaicin. The effect of an antitussive is then measured by the change in the concentration of the agent required to induce a certain number of coughs (cough threshold) or by the reduction in the number of coughs at a fixed concentration.
-
Patient Diaries: Participants may be asked to keep a diary to record the frequency and severity of their cough, as well as any associated symptoms and adverse events, on a daily basis.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and opioid-based antitussives.
Caption: Proposed dual mechanism of action for this compound.
Caption: Signaling pathway for opioid-based antitussives.
Experimental Workflow
Caption: General workflow of an antitussive clinical trial.
Conclusion
The choice between this compound and opioid-based antitussives involves a trade-off between efficacy and side effect profile. Opioid antitussives are generally considered more potent cough suppressants but carry the risks of sedation, constipation, respiratory depression, and dependence. This compound offers a non-narcotic alternative with a different side effect profile, primarily characterized by CNS and gastrointestinal effects, but with a lower risk of dependence. The limited availability of robust, comparative clinical trial data for this compound makes a direct quantitative comparison challenging. Further research with modern clinical trial methodologies is needed to fully elucidate the comparative risk-benefit profiles of these agents.
References
Pipazethate's Antitussive Efficacy: A Comparative Analysis in Preclinical Cough Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitussive efficacy of Pipazethate, a non-narcotic cough suppressant, in various experimentally induced cough models. While this compound was once marketed for the treatment of cough, its clinical use has been largely discontinued in many countries due to a lack of demonstrated efficacy.[1] This guide aims to objectively present the available preclinical and clinical findings to inform researchers and drug development professionals. The performance of this compound is compared with standard antitussive agents, namely codeine and dextromethorphan, supported by available experimental data.
Mechanism of Action
This compound is a centrally acting antitussive agent.[2] Its primary mechanism of action is believed to be the depression of the medullary cough center in the brainstem.[2] Additionally, it is thought to possess a mild local anesthetic effect on the respiratory tract. At the molecular level, this compound has been shown to bind to the sigma-1 receptor and act as a GABA antagonist.
Efficacy in Induced Cough Models: A Review of the Evidence
Despite its classification as a centrally acting antitussive, robust quantitative preclinical data demonstrating the efficacy of this compound in animal models of induced cough is scarce in publicly available literature. Anecdotal evidence from older studies suggests that this compound may offer protection against coughing induced by sulfur dioxide inhalation in cats and by electrical stimulation of the superior laryngeal nerve. However, a notable clinical trial by Vakil et al. (1966) concluded that this compound was no more effective than a placebo in treating chronic cough in patients and in suppressing artificially induced cough in healthy subjects.[1][3] This finding is consistent with its eventual withdrawal from the U.S. market due to insufficient evidence of efficacy.
In contrast, the standard antitussives codeine and dextromethorphan have been extensively studied and have demonstrated efficacy in various preclinical models, providing a benchmark for comparison.
Comparative Data on Antitussive Efficacy
The following tables summarize the available quantitative data for the standard antitussives, codeine and dextromethorphan, in a commonly used preclinical model of induced cough. The absence of specific data for this compound in these tables underscores the limited evidence supporting its preclinical antitussive activity.
Table 1: Efficacy of Codeine in the Citric Acid-Induced Cough Model in Guinea Pigs
| Dose (mg/kg) | Route of Administration | Cough Inhibition (%) | Reference |
| 10 | Oral | 50-70% | General knowledge from multiple preclinical studies |
| 30 | Oral | >70% | General knowledge from multiple preclinical studies |
Table 2: Efficacy of Dextromethorphan in the Citric Acid-Induced Cough Model in Guinea Pigs
| Dose (mg/kg) | Route of Administration | Cough Inhibition (%) | Reference |
| 10 | Oral | 40-60% | General knowledge from multiple preclinical studies |
| 30 | Oral | >60% | General knowledge from multiple preclinical studies |
Experimental Protocols
A detailed understanding of the methodologies used to induce and assess cough is critical for interpreting antitussive efficacy data. Below are detailed protocols for key experimental models mentioned in the literature.
Citric Acid-Induced Cough in Guinea Pigs
This is the most widely used and validated animal model for screening potential antitussive drugs.
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced responses.
-
Drug Administration: The test compound (e.g., this compound), positive control (e.g., codeine, dextromethorphan), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before cough induction.
-
Cough Induction: The guinea pig is placed in a whole-body plethysmograph chamber. A 0.3 M to 1 M solution of citric acid is aerosolized into the chamber for a fixed period, typically 5-10 minutes.
-
Data Acquisition: The number of coughs is counted by a trained observer or recorded using a sound-sensitive recording system connected to the chamber. The latency to the first cough may also be measured.
-
Data Analysis: The percentage of cough inhibition is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.
Sulphur Dioxide-Induced Cough in Cats
This model utilizes a chemical irritant to induce coughing.
Protocol:
-
Animal Model: Adult cats of either sex are used.
-
Anesthesia: Animals may be conscious or lightly anesthetized.
-
Drug Administration: The test compound is administered via a suitable route (e.g., intravenous, oral).
-
Cough Induction: A controlled concentration of sulfur dioxide (SO2) gas is delivered to the airways through a tracheal cannula or a face mask.
-
Data Acquisition: The number and intensity of coughs are recorded.
-
Data Analysis: The antitussive effect is determined by the reduction in cough frequency and/or intensity compared to baseline or a control group.
Electrical Stimulation of the Superior Laryngeal Nerve
This model bypasses the peripheral receptors and directly stimulates the afferent nerve pathway of the cough reflex.
Protocol:
-
Animal Model: Typically performed in anesthetized cats or dogs.
-
Surgical Preparation: The superior laryngeal nerve is surgically exposed and isolated.
-
Stimulation: Bipolar electrodes are placed on the nerve, and electrical pulses of varying frequency and intensity are delivered to elicit a cough response.
-
Drug Administration: The test compound is administered, usually intravenously, to assess its effect on the centrally mediated cough reflex.
-
Data Acquisition: The threshold of electrical stimulation required to induce a cough is measured before and after drug administration.
-
Data Analysis: An increase in the cough threshold indicates a central antitussive effect.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cough generation and the evaluation of antitussive agents, the following diagrams are provided.
Caption: The cough reflex signaling pathway.
Caption: Experimental workflow for antitussive drug evaluation.
Caption: Logical comparison of this compound with standard antitussives.
Conclusion
The available evidence from both preclinical and clinical studies does not provide strong support for the efficacy of this compound as a cough suppressant. While its central mechanism of action is plausible, the lack of robust, quantitative data from well-controlled animal studies, coupled with negative clinical trial outcomes, suggests that its antitussive activity is weak at best. In contrast, standard antitussives like codeine and dextromethorphan consistently demonstrate dose-dependent cough suppression in established preclinical models. For researchers and professionals in drug development, the case of this compound underscores the critical importance of rigorous preclinical efficacy testing and the validation of these findings in well-designed clinical trials. Future research on novel antitussives should aim to generate comprehensive preclinical data packages to support their progression into clinical development.
References
Safety Operating Guide
Navigating the Disposal of Pipazethate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Pipazethate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound, a centrally acting antitussive, is classified as harmful if swallowed, a skin irritant, and may cause respiratory irritation[1][2]. Due to these potential hazards, it is imperative that its disposal is managed in a controlled and informed manner.
Core Principles of this compound Disposal
The primary guideline for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to entrust it to an appropriate treatment and disposal facility, adhering to all applicable local, regional, and national laws and regulations[1][3]. It is crucial to prevent the release of this compound into the environment, meaning it should not be flushed down the drain or disposed of in regular trash without proper assessment and containment[3].
Step-by-Step Disposal Procedure
To ensure the safe and compliant disposal of this compound, laboratory personnel should follow a structured procedure. The following workflow outlines the key decision points and actions required.
Caption: Logical workflow for the proper disposal of this compound waste.
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This includes:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles. |
| Skin Protection | Wear protective gloves and appropriate protective clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. |
This data is synthesized from available Safety Data Sheets.
Handling Spills
In the event of a this compound spill, prompt and safe cleanup is necessary to prevent further contamination and exposure.
-
Evacuate and Ventilate : Ensure adequate ventilation in the affected area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet or tarp to minimize spreading.
-
Cleanup : Use personal protective equipment as required. Mechanically take up the spilled material and place it in appropriate containers for disposal. Avoid creating dust.
-
Decontamination : Thoroughly clean the contaminated surface.
Regulatory Considerations
Disposal of chemical waste is governed by a complex framework of regulations that can vary significantly by location. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to determine if their waste is hazardous.
For general guidance on the disposal of pharmaceutical waste, resources from the FDA and OSHA can be valuable. The FDA provides guidelines for the disposal of unused medicines from households, which may serve as a basic reference, but laboratory settings require more stringent procedures. OSHA provides information on managing hazardous drug exposure and disposal in the workplace.
Ultimately, the disposal of this compound must be conducted in line with the specific protocols of your institution and in compliance with all relevant legal requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your disposal practices are safe, compliant, and environmentally responsible.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pipazethate
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Pipazethate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, and may cause respiratory irritation.[1][2] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with its use.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1][3]
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Always inspect gloves for integrity before use. |
| Body | Protective clothing | A lab coat is mandatory. For procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.[1] |
| Eyes/Face | Eye and face protection | Tightly fitting safety goggles are essential. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If exposure limits may be exceeded or if irritation is experienced, a full-face respirator is recommended. |
Operational Plan for Handling this compound
A structured workflow is crucial for minimizing the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol: Key Handling Steps
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required personal protective equipment as detailed in the table above.
-
Designate a specific, well-ventilated area for handling this compound, away from general laboratory traffic.
-
-
Handling:
-
When weighing or measuring solid this compound, do so within a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.
-
For all experimental procedures, handle with care to avoid contact with skin and eyes.
-
-
Cleanup:
-
After handling, thoroughly decontaminate the workspace with an appropriate cleaning agent.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Should be treated as hazardous chemical waste. Dispose of in accordance with federal, state, and local regulations. High-temperature incineration is the preferred method for destruction. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Segregate from general laboratory waste. Place in a designated, sealed, and clearly labeled hazardous waste container for disposal. |
Logical Relationship for Waste Disposal
The following diagram outlines the decision-making process for the proper disposal of materials associated with this compound use.
By adhering to these safety and logistical protocols, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
